Benzyl 4-aminopiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIQGSYCCNQAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591251 | |
| Record name | Benzyl 4-aminopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120278-07-1 | |
| Record name | Benzyl 4-aminopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1-carbobenzoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of Benzyl 4-aminopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth structural analysis of Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available physical, and spectroscopic data, outlines a known synthetic protocol, and presents the molecular structure and a general synthetic workflow through standardized diagrams.
Core Molecular Properties
This compound, with the CAS number 120278-07-1, possesses a distinct molecular architecture centered around a piperidine ring. This heterocyclic scaffold is functionalized at the 1-position with a benzyloxycarbonyl group and at the 4-position with an amino group, rendering it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][3] |
| Molecular Weight | 234.29 g/mol | [1][2] |
| Melting Point | 68 °C | [1] |
| Appearance | White to light yellow powder or lump | [4] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals corresponding to the different protons in the molecule. The following data has been reported for a solution in CDCl₃:
| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment |
| 7.33 | 5H | m | Aromatic protons (C₆H₅) |
| 5.14 | 2H | s | Benzylic protons (CH₂) |
| 4.14 | 2H | br s | Piperidine protons (axial, adjacent to N) |
| 2.87 | 3H | m | Piperidine protons |
| 1.83 | 2H | m | Piperidine protons |
| 1.66 | 3H | m | Piperidine protons & Amino protons (NH₂) |
| 1.28 | 2H | m | Piperidine protons (equatorial, adjacent to N) |
Note: Specific assignments of the piperidine protons can be complex due to chair conformations and requires further 2D NMR analysis for definitive assignment. The broad singlet at 4.14 ppm likely corresponds to the axial protons at the 2 and 6 positions of the piperidine ring. The multiplicity "m" indicates a multiplet.
¹³C NMR, IR, and Mass Spectrometry Data
Crystallographic Data
No public crystallographic data, such as that from X-ray diffraction studies, was found for this compound. Therefore, precise bond lengths and angles from a crystal structure are not available at this time.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.[4]
Starting Material: Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Reagents:
-
Tetrahydrofuran (THF)
-
5M Hydrochloric Acid (HCl)
-
Dichloromethane
-
10M Sodium Hydroxide (NaOH)
-
25 wt% Sodium Chloride (NaCl) solution
Procedure:
-
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is dissolved in THF.
-
5M HCl is added to the solution.
-
The mixture is heated to 30-35 °C for 2 hours and then the temperature is raised to 55 °C and the reaction is continued overnight.
-
Upon completion, the reaction mixture is cooled, and dichloromethane is added.
-
The mixture is then basified by the controlled addition of 10M NaOH at a temperature below 25 °C.
-
The organic phase is separated and washed with a 25 wt% NaCl solution.
-
The organic solvent is removed under reduced pressure to yield this compound.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-aminopiperidine-1-carboxylate, with the CAS Number 120278-07-1, is a key bifunctional organic compound. It incorporates a piperidine core, a primary amine, and a benzyl carbamate protecting group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility lies in the strategic introduction of a 4-aminopiperidine moiety into more complex molecular architectures. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and the experimental methods used to determine these characteristics.
Core Physicochemical Properties
The properties of this compound are crucial for its handling, reaction optimization, and integration into synthetic workflows. The following table summarizes the available data. It is important to note that while some data is experimentally confirmed, several parameters are based on computational predictions and should be regarded as estimates.
| Property | Value | Data Type |
| CAS Number | 120278-07-1 | Experimental |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Experimental |
| Molecular Weight | 234.29 g/mol | Calculated |
| Appearance | Off-white to light yellow solid/crystalline powder | Experimental |
| Melting Point | 68 °C (decomposes)[1][2][3][4][5] | Experimental |
| Boiling Point | 367.2 ± 42.0 °C at 760 mmHg | Predicted[2][4] |
| Water Solubility | Slightly soluble[2][3][4] | Qualitative |
| pKa (Primary Amine) | 10.07 ± 0.20 | Predicted[2] |
| Density | 1.151 ± 0.06 g/cm³ | Predicted[2][4] |
| Flash Point | 175.9 °C | Predicted[2][4] |
| Refractive Index | 1.558 | Predicted[2][4] |
Synthesis and Chemical Reactivity
This compound is typically synthesized from a precursor where the 4-amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group. The final step involves the selective deprotection of the amino group under acidic conditions, leaving the benzyl carbamate (Cbz) group intact on the piperidine nitrogen. This differential protection strategy is fundamental to its utility as a building block.
A common synthetic route involves the treatment of Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate with a strong acid, such as hydrochloric acid, in a suitable solvent like tetrahydrofuran (THF).[3]
Application in Drug Discovery
This compound serves as a critical intermediate for synthesizing more complex molecules with therapeutic potential. For instance, it has been utilized in the creation of piperidine derivatives that act as modulators of the C-C chemokine receptor type 5 (CCR5).[6] CCR5 is a G protein-coupled receptor that plays a significant role in the immune system and is also a co-receptor for HIV entry into T-cells. Modulators of this receptor are investigated for treating inflammatory conditions and viral infections.
The logical relationship shows how this intermediate is a foundational piece in a drug discovery pipeline targeting receptors like CCR5.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. 4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 120278-07-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 120278-07-1 | FB139884 [biosynth.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Multifaceted Mechanisms of Action of the Benzyl 4-Aminopiperidine-1-Carboxylate Scaffold: A Technical Guide
Introduction: The benzyl 4-aminopiperidine-1-carboxylate core structure is a versatile scaffold in medicinal chemistry, serving as a foundational component for a diverse array of biologically active compounds. While the parent molecule is often utilized as a synthetic intermediate, its derivatives have been shown to exhibit a range of mechanisms of action, targeting key proteins implicated in neurological disorders and cancer. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this scaffold, including its role in targeted protein degradation, modulation of the sigma-1 receptor, and inhibition of critical enzymes such as acetylcholinesterase and β-secretase 1. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Targeted Protein Degradation: The PROTAC Linker Mechanism
A derivative of the core scaffold, Benzyl 4-(aminomethyl)piperidine-1-carboxylate, has been identified as a linker component for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[2][3]
The mechanism involves a PROTAC molecule that consists of two distinct ligands connected by a linker. One ligand, the "warhead," binds to the protein of interest, while the other, the "anchor," recruits an E3 ubiquitin ligase.[4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein.[4] This polyubiquitinated protein is then recognized and degraded by the proteasome.[3] The benzyl 4-(aminomethyl)piperidine-1-carboxylate can be incorporated into the linker structure, influencing the physicochemical properties and the spatial orientation of the two ligands, which is critical for the formation of a stable ternary complex and subsequent protein degradation.[2]
Modulation of the Sigma-1 Receptor
Derivatives of the N-benzylpiperidine scaffold have been extensively investigated as high-affinity ligands for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein involved in various cellular functions and implicated in neurological and psychiatric disorders.[5][6]
Mechanism of Action
The primary mechanism of action for these derivatives is competitive binding to the sigma-1 receptor. Depending on the specific substitutions on the benzyl and piperidine rings, these compounds can act as either agonists or antagonists. This binding displaces endogenous ligands and modulates the receptor's activity. The N-(1-benzylpiperidin-4-yl)phenylacetamide series, for instance, has shown high affinity and selectivity for the sigma-1 receptor.[7][8]
Quantitative Data: Sigma-1 Receptor Binding Affinity
The binding affinities of various N-benzylpiperidine derivatives for the sigma-1 receptor have been determined using radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a compound for a receptor, with lower values indicating higher affinity.
| Compound Class | Derivative | σ1R Ki (nM) | σ2R/σ1R Selectivity |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Unsubstituted | 3.90 | 61.5 |
| 2-Fluoro substituted | 3.56 | 187.4 | |
| Benzylpiperidine Derivatives | Compound 52 | 11.0 | - |
| Benzylpiperazine Derivatives | Compound 15 | 1.6 | 886 |
| Compound 24 | - | 423 | |
| N-(benzylpiperidinyl)-4-fluorobenzamide | LMH-2 | 6.0 | High |
Data compiled from multiple sources.[7][9][10][11]
Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the sigma-1 receptor using a competitive radioligand binding assay with [3H]-(+)-pentazocine.[5][12]
Materials:
-
Biological Source: Guinea pig brain or liver membranes, which have high expression of σ1R.[12]
-
Radioligand: [3H]-(+)-pentazocine.[6]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (e.g., 10 µM).
-
Test Compounds: Serial dilutions of the benzylpiperidine derivatives.
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester.
Procedure:
-
Membrane Preparation: Homogenize the tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition
The benzylpiperidine core is a key pharmacophore in the design of inhibitors for several enzymes implicated in the pathology of Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition
Derivatives of N-benzylpiperidine are known inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.
The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class | Derivative | AChE IC50 (nM) |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Compound 21 | 0.56 |
| N-benzylpiperidine carboxamides | Compound 28 | 410 |
| Compound 20 | 5940 | |
| 1-Benzylpiperidine Phenylacetate | Compound 19 | 5100 |
Data compiled from multiple sources.[13][14][15]
The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[16][17]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[16] The rate of color formation is proportional to AChE activity.
Materials:
-
Enzyme: Acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test Compounds: Serial dilutions of the benzylpiperidine derivatives.
-
Instrumentation: 96-well microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of DTNB, ATCI, and the test compounds in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression.
β-Secretase 1 (BACE1) Inhibition
The benzylpiperidine scaffold has also been incorporated into inhibitors of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides in Alzheimer's disease.[18]
| Compound Class | BACE1 Ki (nM) | BACE1 IC50 (µM) |
| N-benzyl-2-oxopiperazinone derivative (5a) | 2 | - |
| N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides | - | Low micromolar range |
Data compiled from multiple sources.[19][20]
A common method for measuring BACE1 activity is a fluorescence resonance energy transfer (FRET) based assay.[21][22]
Principle: A synthetic peptide substrate contains a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[21]
Materials:
-
Enzyme: Recombinant human BACE1.
-
Substrate: BACE1 FRET peptide substrate.
-
Assay Buffer: Sodium acetate buffer (e.g., 50 mM, pH 4.5).
-
Test Compounds: Serial dilutions of the benzylpiperidine derivatives.
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the BACE1 enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period at room temperature or 37°C.
-
Reaction Initiation: Start the reaction by adding the FRET substrate to all wells.
-
Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the reaction rate from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Monoamine Transporter Modulation
Derivatives of 4-benzylpiperidine carboxamide have been shown to inhibit the reuptake of monoamine neurotransmitters, including serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[23] By blocking these transporters, these compounds can increase the synaptic concentrations of these neurotransmitters, a mechanism relevant to the treatment of depression and other mood disorders. The selectivity for different transporters can be tuned by modifying the chemical structure of the derivatives.[23]
Quantitative Data: Monoamine Transporter Inhibition
| Compound Class | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| 4-benzylpiperidine carboxamides (various derivatives) | 0.65 - >100 | 0.073 - >100 | Inactive - >100 |
Data represents a range for a series of compounds and is compiled from multiple sources.[23][24]
Experimental Protocol: Monoamine Reuptake Assay
Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled Neurotransmitters: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Test Compounds: Serial dilutions of the 4-benzylpiperidine carboxamide derivatives.
-
Instrumentation: Scintillation counter, 96-well plates, cell harvester.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of uptake for each concentration of the test compound and calculate the IC50 value.
Conclusion
The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with a remarkable diversity of mechanisms of action. From targeted protein degradation via the PROTAC pathway to the modulation of G-protein coupled receptors and inhibition of key enzymes in neurodegenerative diseases, this chemical core continues to be a valuable starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this important class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. BACE1 inhibitory activities of enantiomerically pure, variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 4-aminopiperidine-1-carboxylate: A Cornerstone Scaffold in Modern Medicinal Chemistry
Introduction
Benzyl 4-aminopiperidine-1-carboxylate is a highly versatile bifunctional scaffold that has become indispensable in the field of drug discovery and medicinal chemistry. Its structure, featuring a piperidine ring with a primary amine at the 4-position and a nitrogen atom protected by a benzyl carbamate (Cbz) group, offers chemists a robust platform for creating diverse molecular architectures. The piperidine moiety is a prevalent feature in many approved drugs, valued for its favorable pharmacokinetic properties, while the strategically placed amino group and the readily removable Cbz protecting group provide two distinct points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) for a wide array of biological targets. Consequently, this building block is integral to the synthesis of compounds targeting diseases ranging from cancer and viral infections to neurological disorders.[1][2]
Synthesis and Derivatization
The utility of this compound stems from its synthetic accessibility and predictable reactivity. It serves as a key intermediate that can be readily prepared and subsequently elaborated into complex drug candidates.
General Synthetic Workflow
A common synthetic route begins with the reductive amination of N-Cbz-4-piperidone. This workflow is efficient and allows for the large-scale production of the core scaffold, making it a cost-effective starting point for discovery programs.
Caption: General workflow for the synthesis of the core scaffold.
Core Derivatization Strategies
The true power of this scaffold lies in its two orthogonal chemical handles. The primary amine at the C-4 position is a nucleophile ready for acylation, sulfonylation, or alkylation. Separately, the Cbz group on the piperidine nitrogen can be removed via hydrogenolysis to reveal a secondary amine, which can then be functionalized, for example, through reductive amination or coupling reactions.
Caption: Key derivatization pathways from the core scaffold.
Applications in Drug Discovery
Derivatives of the 4-aminopiperidine scaffold have demonstrated significant activity against a multitude of therapeutic targets.
-
Antiviral Agents: The scaffold has been crucial in the development of inhibitors of the Hepatitis C Virus (HCV).[1] A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV assembly and release.[3]
-
Anticancer Agents: This structure is a key component in compounds designed to inhibit protein-protein interactions, such as the p53-MDM2 pathway, and serves as a foundational scaffold for various protein kinase inhibitors.[1][4][5]
-
Neuroscience: The scaffold is present in molecules developed as cognition enhancers for neurodegenerative diseases like Alzheimer's, acting on targets such as σ1 receptors.[1][6] Derivatives have also been explored as analgesics and antidepressants.[2]
-
Other Targets: Research has extended to 4-aminopiperidine derivatives as potential treatments for malaria, cardiovascular disorders, and as modulators of somatostatin receptors.[1][7]
Quantitative Biological Activity Data
The versatility of the scaffold allows for fine-tuning of activity against specific targets. The following table summarizes biological data for representative derivatives.
| Compound Class | Target | Modification Strategy | Activity Metric | Value | Reference |
| HCV Assembly Inhibitor | Hepatitis C Virus | Varied substitutions on the C-4 amino group | EC50 | 2.09 - 2.57 µM | [3] |
| σ1 Receptor Ligand | Sigma-1 (σ1) Receptor | N-methylation of piperidine, varied C-4 side chain | Ki | 0.13 - 1.6 nM | [8] |
| Monoamine Releaser | DAT, NET, SERT | Unsubstituted N-benzylpiperidine core | EC50 (NE) | 41.4 nM | [9] |
| Monoamine Releaser | DAT, NET, SERT | Unsubstituted N-benzylpiperidine core | EC50 (DA) | 109 nM | [9] |
| Cognition Enhancer | in vivo model | Varied substitutions on the C-4 amino group | Active Dose (IP) | 0.01 mg/kg | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for the functionalization of the C-4 amino group, based on methodologies reported in the literature.[3]
Protocol: Synthesis of an N-Acyl Derivative via Amide Coupling
Objective: To couple a carboxylic acid to the primary amine of this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
Role in Target-Based Drug Design: Kinase Inhibition
The 4-aminopiperidine scaffold is frequently used to design ATP-competitive kinase inhibitors. The structure can be elaborated to present key pharmacophoric features that interact with the hinge region, the ribose pocket, and other areas of the kinase ATP-binding site.[4]
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a robust and synthetically tractable starting point for the development of novel therapeutics. Its bifunctional nature allows for systematic and diverse chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Its successful application in developing inhibitors for targets in oncology, virology, and neuroscience underscores its enduring importance and continued potential in future drug discovery campaigns.
References
- 1. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
The Versatile Building Block: A Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-aminopiperidine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its rigid piperidine core, combined with a protected secondary amine and a reactive primary amine, offers a versatile platform for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of its applications, key reactions, and detailed experimental protocols, highlighting its role in the development of novel therapeutics, particularly those targeting the central nervous system. The piperidine scaffold is a well-established privileged structure in pharmacology, known to enhance drug-like properties.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 120278-07-1 | [3] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3] |
| Molecular Weight | 234.29 g/mol | [3] |
| Melting Point | 68 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Core Synthetic Transformations
This compound serves as a versatile scaffold for a variety of chemical transformations, primarily involving the nucleophilic 4-amino group and the carbobenzyloxy (Cbz) protected piperidine nitrogen.
A general workflow for the utilization of this building block is depicted below.
Caption: Synthetic pathways originating from this compound.
Reactions at the 4-Amino Group
The primary amino group at the 4-position is a key site for introducing diversity into the molecule.
The amino group readily undergoes acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, in the presence of a base to yield the corresponding amides and sulfonamides.
Experimental Protocol: Synthesis of Benzyl 4-(acetylamino)piperidine-1-carboxylate
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are common pharmacophores in drug design.[4][5]
Experimental Protocol: Synthesis of a Urea Derivative
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DCM (0.1 M).
-
Add the desired isocyanate (1.05 eq) dropwise at room temperature.[4]
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often complete within this time as indicated by TLC.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant | Product | Yield | Reference |
| Phenyl isocyanate | Benzyl 4-(3-phenylureido)piperidine-1-carboxylate | >90% (expected) | [4] |
| Ethyl isocyanate | Benzyl 4-(3-ethylureido)piperidine-1-carboxylate | >90% (expected) | [4] |
Cbz Deprotection of the Piperidine Nitrogen
The carbobenzyloxy (Cbz) group is a versatile protecting group for the piperidine nitrogen that can be readily removed under various conditions, most commonly by catalytic hydrogenation.[6] This unmasks the secondary amine for further functionalization.
Caption: Cbz deprotection via catalytic hydrogenation.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation [6][7]
-
Dissolve this compound in methanol (0.05 M).
-
Add Palladium on carbon (10 wt%, 5-10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidin-4-amine.
| Substrate | Product | Catalyst | Yield | Reference |
| N-Cbz protected amine | Free amine | 10% Pd/C | 93-98% (typical) | [7] |
Applications in Drug Discovery
The 4-aminopiperidine scaffold is a key component in a variety of biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels.
Sigma Receptor Ligands
The 4-aminopiperidine moiety is a common feature in ligands for sigma receptors, which are implicated in a range of neurological disorders.[8][9][10][11] The synthesis of these ligands often involves the derivatization of the 4-amino group to introduce pharmacophoric elements necessary for receptor binding and selectivity.
Caption: Workflow for the synthesis of sigma receptor ligands.
The design and synthesis of novel sigma receptor ligands based on the 4-aminopiperidine scaffold is an active area of research aimed at developing new treatments for pain, neurodegenerative diseases, and psychiatric disorders.[8][9][10]
Conclusion
This compound is a high-value building block for the synthesis of complex nitrogen-containing molecules. Its pre-protected piperidine nitrogen and reactive primary amine allow for sequential and controlled functionalization, making it an ideal starting material for the construction of compound libraries for drug discovery. The synthetic routes and protocols outlined in this guide demonstrate the versatility of this compound and its importance in accessing novel chemical matter with therapeutic potential. The continued exploration of new reactions and applications of this scaffold is expected to yield the next generation of innovative therapeutics.[12]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. This compound | 120278-07-1 | FB139884 [biosynth.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation, and cell-based assay of novel sigma receptor ligands based on 4-amino piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
- 10. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic and Analytical Profile of Benzyl 4-aminopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic and analytical data for Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a close derivative, providing a reference for its structural confirmation.
Table 1: 1H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.33 | m | 5H | Ar-H |
| 5.14 | s | 2H | -CH ₂-Ph |
| 4.14 | br s | 2H | Piperidine-H (axial, adjacent to N-Cbz) |
| 2.87 | m | 3H | Piperidine-H (equatorial, adjacent to N-Cbz and -CH-NH₂) |
| 1.83 | m | 2H | Piperidine-H (axial) |
| 1.66 | m | 3H | Piperidine-H (equatorial and NH₂) |
| 1.28 | m | 2H | Piperidine-H (axial) |
Data obtained from a patent describing the synthesis of the compound. The assignments are based on general principles of NMR spectroscopy for similar structures.
Table 2: 13C NMR Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 155.3 | C =O (Carbamate) |
| 137.0 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 127.9 | Ar-C H |
| 127.8 | Ar-C H |
| 67.0 | -C H₂-Ph |
| 65.4 | Piperidine-C H (adjacent to amino group) |
| 54.9 | Piperidine-C H₂ (adjacent to N-Cbz) |
| 43.0 | Piperidine-C H₂ (adjacent to N-Cbz) |
| 33.4 | Piperidine-C H₂ |
| 30.9 | Piperidine-C H₂ |
| 21.1 | Alkyl C H₃ |
| 18.3 | Alkyl C H₃ |
This data provides a strong reference for the expected chemical shifts of the carbon atoms in the benzyl and piperidine moieties of the target compound.
Table 3: IR Spectral Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate
| Wavenumber (cm-1) | Assignment |
| 2954 | C-H stretch (aliphatic) |
| 2870 | C-H stretch (aliphatic) |
| 1694 | C=O stretch (carbamate) |
| 1429 | C-H bend (CH₂) |
| 1225 | C-N stretch |
| 1116 | C-O stretch |
The prominent peak at 1694 cm-1 is characteristic of the carbamate carbonyl group and is expected to be a key feature in the IR spectrum of this compound.[1]
Table 4: Mass Spectrometry Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate
| m/z | Ion |
| Calculated: 334.25705 | [M+H]+ |
| Found: 334.25687 | [M+H]+ |
High-resolution mass spectrometry data for the derivative confirms the elemental composition and provides a basis for predicting the molecular ion peak of the parent compound.[1]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the characterization of organic compounds like piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
1H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
13C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm-1 with a resolution of 4 cm-1. An average of 16 to 32 scans is common to improve the signal-to-noise ratio. The spectrum is often presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) is performed on instruments such as a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.
-
Mass Range: A scan range appropriate for the expected molecular weight of the compound is selected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound, which is crucial for its identification, purity assessment, and utilization in further synthetic applications within the pharmaceutical and chemical research sectors.
References
potential biological activities of Benzyl 4-aminopiperidine-1-carboxylate derivatives
An In-depth Technical Guide to the Potential Biological Activities of Benzyl 4-aminopiperidine-1-carboxylate Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a quintessential heterocyclic scaffold frequently described as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals stems from its favorable physicochemical properties, which enhance drug-like characteristics such as bioavailability and metabolic stability. When incorporated into the specific framework of This compound , this scaffold presents a unique combination of structural motifs: a rigid piperidine core, a flexible N-benzyl group, a protective carbamate moiety, and a reactive 4-amino group. This arrangement provides a versatile template for chemical modification, leading to a diverse range of derivatives with significant therapeutic potential.
This technical guide offers a comprehensive exploration of the biological activities associated with this compound and its analogues. It consolidates key findings on their neuroprotective, anticancer, and antimicrobial properties, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action to support ongoing research and drug development efforts.
Synthetic Approaches
The synthesis of 4-aminopiperidine derivatives is often achieved through versatile and efficient chemical reactions. A primary method involves the reductive amination of N-substituted 4-piperidone precursors. This process typically uses a suitable amine and a reducing agent like sodium triacetoxyborohydride to yield the desired 4-aminopiperidine core structure, which can be further modified.[3] Another key strategy involves coupling reactions where amine and acid fragments are joined using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).[4]
References
The Role of Benzyl 4-aminopiperidine-1-carboxylate as a Fentanyl Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fentanyl, a potent synthetic opioid, and its analogues continue to be a significant subject of research in pharmacology and forensic chemistry. The synthesis of fentanyl can be achieved through various chemical pathways, each utilizing specific precursors. This technical guide provides an in-depth analysis of Benzyl 4-aminopiperidine-1-carboxylate, a potential precursor in the synthesis of fentanyl and its related compounds. The guide outlines the logical synthetic transformations required to convert this precursor into fentanyl, supported by detailed experimental protocols for analogous reactions. Furthermore, it delves into the pharmacological signaling pathways of fentanyl and the analytical workflows for the detection of fentanyl and its precursors. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction to Fentanyl and its Precursors
Fentanyl is a synthetic opioid that is 50 to 100 times more potent than morphine. Its high potency and rapid onset of action have made it a valuable analgesic in clinical settings. However, the illicit manufacturing and distribution of fentanyl and its analogues have led to a public health crisis. Understanding the synthesis routes of fentanyl is crucial for law enforcement, forensic chemists, and researchers developing countermeasures.
Several key synthetic pathways for fentanyl have been identified, including the Janssen, Siegfried, and Gupta methods. These routes rely on a range of precursor chemicals, some of which are regulated to prevent illicit production. This compound (CAS No: 120278-07-1) is a derivative of 4-aminopiperidine and can be considered a precursor to the core structure of fentanyl. Its chemical structure features a benzyl carbamate protecting group on the piperidine nitrogen, which can be strategically removed during synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 120278-07-1 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Solid |
| Melting Point | 68 °C (dec.)[1] |
| Boiling Point | 367.2 ± 42.0 °C (Predicted)[1] |
| Solubility | Slightly soluble in water[1] |
Synthetic Pathway from this compound to Fentanyl
References
An In-depth Technical Guide to the Reactivity of the Amine Group in Benzyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-aminopiperidine-1-carboxylate is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse array of biologically active compounds. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, with a reactive primary amine at the 4-position and a benzyloxycarbonyl (Cbz) protected secondary amine at the 1-position. This strategic arrangement allows for selective functionalization of the primary amine, making it an invaluable tool in drug discovery and development for creating libraries of compounds with varied pharmacological profiles. This technical guide explores the reactivity of the primary amine group in this compound, providing a detailed overview of common transformations including acylation, alkylation, sulfonylation, reductive amination, and urea formation.
Core Reactivity of the 4-Amino Group
The primary amino group at the 4-position of the piperidine ring is a nucleophilic center, readily participating in a variety of chemical reactions. The Cbz protecting group at the 1-position is stable under many reaction conditions used to modify the 4-amino group, thus allowing for selective derivatization.
Key Reactions and Experimental Protocols
This section details common reactions involving the 4-amino group, providing generalized experimental protocols that can be adapted for specific substrates.
Acylation: Formation of Amides
Acylation of the primary amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is fundamental for introducing a wide range of functional groups and is extensively used in the synthesis of bioactive molecules.
Experimental Protocol: General Procedure for Acylation
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.) is added. The mixture is stirred at room temperature, and the acylating agent (e.g., acyl chloride or acid anhydride, 1.1-1.2 eq.) is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired N-acyl derivative.
Table 1: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Benzoyl chloride | Triethylamine | DCM | N-Benzoyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | General Protocol |
| Acetic anhydride | Pyridine | DCM | N-Acetyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | General Protocol |
N-Alkylation: Formation of Secondary and Tertiary Amines
The primary amine can be alkylated using alkyl halides or via reductive amination to yield secondary or tertiary amines. Direct alkylation can sometimes lead to over-alkylation, but reaction conditions can be optimized to favor mono-alkylation.
Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides
A mixture of this compound (1.0 eq.), an alkyl halide (1.0-1.2 eq.), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.) in a polar aprotic solvent like acetonitrile or DMF is stirred at room temperature or heated. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to provide the N-alkylated product.
Table 2: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | N-Benzyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | Adapted Protocol |
| Ethyl iodide | Triethylamine | Acetonitrile | N-Ethyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | Adapted Protocol |
Sulfonylation: Formation of Sulfonamides
Reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group present in many therapeutic agents.
Experimental Protocol: General Procedure for Sulfonylation
To a solution of this compound (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5-2.0 eq.) in an anhydrous solvent such as DCM at 0 °C, a solution of the sulfonyl chloride (1.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude sulfonamide, which is then purified by column chromatography or recrystallization.
Table 3: Representative Sulfonylation Reactions
| Sulfonyl Chloride | Base | Solvent | Product | Yield (%) | Reference |
| Benzenesulfonyl chloride | Pyridine | DCM | N-(1-(Benzyloxycarbonyl)piperidin-4-yl)benzenesulfonamide | Not specified | Adapted Protocol[1] |
| Methanesulfonyl chloride | Triethylamine | DCM | N-(1-(Benzyloxycarbonyl)piperidin-4-yl)methanesulfonamide | Not specified | General Protocol |
Reductive Amination: Formation of N-Substituted Amines
Reductive amination with aldehydes or ketones in the presence of a reducing agent is a highly efficient method for the synthesis of secondary and tertiary amines. This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Experimental Protocol: General Procedure for Reductive Amination
A mixture of this compound (1.0 eq.), the carbonyl compound (1.0-1.2 eq.), and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.) in a suitable solvent (e.g., dichloroethane, methanol, or tetrahydrofuran) is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with ketones. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a basic aqueous solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Table 4: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | N-Benzyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | Adapted Protocol[3] |
| Cyclohexanone | NaBH₃CN | Methanol | N-Cyclohexyl-benzyl 4-aminopiperidine-1-carboxylate | Not specified | Adapted Protocol |
Urea Formation: Reaction with Isocyanates
The reaction of the primary amine with isocyanates provides a straightforward route to N,N'-disubstituted ureas, a common structural motif in pharmacologically active compounds.
Experimental Protocol: General Procedure for Urea Formation
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DCM or THF, the isocyanate (1.0-1.1 eq.) is added dropwise at room temperature. The reaction is typically rapid and can be monitored by TLC. After stirring for a few hours, the solvent is removed under reduced pressure. The resulting crude product is often pure enough for subsequent steps or can be purified by recrystallization or column chromatography.
Table 5: Representative Urea Formation Reactions
| Isocyanate | Solvent | Product | Yield (%) | Reference |
| Phenyl isocyanate | DCM | 1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-3-phenylurea | High | General Protocol |
| Ethyl isocyanate | THF | 1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-3-ethylurea | High | General Protocol |
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The predictable reactivity of its primary amine group allows for the efficient and selective synthesis of a wide range of derivatives. The reactions outlined in this guide—acylation, N-alkylation, sulfonylation, reductive amination, and urea formation—provide a robust toolkit for the generation of compound libraries for drug discovery programs. The ability to readily modify the 4-position of the piperidine ring enables extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. The protocols and workflows presented herein serve as a comprehensive resource for researchers and scientists engaged in the synthesis of novel piperidine-based therapeutic agents.
References
Theoretical Modeling of Benzyl 4-aminopiperidine-1-carboxylate Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-aminopiperidine-1-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the theoretical modeling of this compound interactions with various biological targets. We delve into computational methodologies, including molecular docking and molecular dynamics simulations, to elucidate the binding modes and structure-activity relationships (SAR) of this important molecular framework. This document summarizes key quantitative data from studies on analogous compounds, details relevant experimental and computational protocols, and visualizes pertinent signaling pathways and workflows to guide further research and development in this area.
Introduction
The piperidine moiety is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Its conformational flexibility and ability to be readily functionalized make it an attractive starting point for the design of novel bioactive molecules. This compound, in particular, serves as a key building block for the synthesis of compounds targeting a variety of biological systems. Derivatives of this core structure have been investigated for their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, histone deacetylase (HDAC) inhibitors with anticancer properties, and ligands for sigma receptors, which are implicated in a range of neurological disorders.[2][3][4]
Theoretical modeling plays a crucial role in understanding the molecular interactions that underpin the biological activity of these compounds. By employing computational techniques, researchers can predict binding affinities, identify key interacting residues, and rationalize observed structure-activity relationships. This in-silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing. This guide will explore the theoretical modeling of this compound and its analogs, providing a foundational understanding for researchers in the field.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of the this compound scaffold against different biological targets. The data is collated from multiple studies on analogous compounds to provide a comparative overview.
Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 21 | AChE | 0.56 | Donepezil | 5.7 |
| 19 | AChE | 1.2 | Tacrine | 30 |
| 7f | AChE | 7.5 | - | - |
| 8a | AChE | 56 | - | - |
| 4a | AChE | 2080 | - | - |
| 4a | BuChE | 7410 | - | - |
Source: Adapted from multiple studies on N-benzylpiperidine derivatives.[1][5][6][7]
Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Piperidine Derivatives
| Compound ID | HDAC IC50 (µM) | AChE IC50 (µM) |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
Source: Data from studies on N-Benzyl piperidine derivatives as dual HDAC/AChE inhibitors.
Table 3: Sigma Receptor (S1R and S2R) Binding Affinity of Piperidine/Piperazine-Based Compounds
| Compound ID | S1R Ki (nM) | S2R Ki (nM) | S2R/S1R Selectivity |
| 1 | 3.2 | 105 | 33 |
| 3 | 8.9 | 231 | 26 |
| 2 | 24 | 1200 | 50 |
| Haloperidol | 2.6 | 13 | 5 |
Source: Data from computational and binding studies of piperidine/piperazine-based sigma receptor ligands.[4]
Experimental and Computational Protocols
This section details the methodologies for key experimental and computational procedures relevant to the theoretical modeling of this compound interactions.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.
Protocol: Molecular Docking using AutoDock Vina
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, HDAC) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign Gasteiger charges to the receptor.
-
Define the grid box, which encompasses the active site of the protein. The size and center of the grid box should be optimized for each target.
-
-
Preparation of the Ligand:
-
Draw the 2D structure of this compound or its derivatives using a chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Run the AutoDock Vina simulation with the prepared receptor and ligand files.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computational time).
-
The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using molecular visualization software.
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the nature of the interactions.
Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Use the best-docked pose of the ligand-receptor complex from the molecular docking study as the starting structure.
-
Place the complex in a periodic boundary box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of the ligand-protein interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric method to determine the in vitro activity of AChE inhibitors.[2]
-
Reagent Preparation:
-
Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare stock solutions of the test compounds (piperidine derivatives) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution and incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
-
Signaling Pathways and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the study of this compound and its derivatives.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Theoretical modeling, through techniques like molecular docking and molecular dynamics simulations, provides powerful tools to understand the interactions of these compounds with their biological targets at a molecular level. The data and protocols presented in this guide, derived from studies on analogous structures, offer a solid foundation for the rational design and optimization of new piperidine-based drug candidates. Future work should focus on obtaining more specific experimental and computational data for this compound itself to further refine these models and accelerate the discovery of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsi.org [ijpsi.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for the N-Acylation of Benzyl 4-aminopiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the N-acylation of Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the synthesis of diverse bioactive molecules and pharmaceutical compounds. The N-acylation of the primary amino group allows for the introduction of a wide array of functional groups, making it a critical transformation in medicinal chemistry.[1] Two primary, robust methods are presented: acylation using acyl chlorides and amide bond formation using carboxylic acids with peptide coupling agents. This note includes reaction fundamentals, step-by-step procedures, quantitative data tables for easy comparison, and a generalized experimental workflow diagram.
Introduction and Reaction Fundamentals
This compound is a versatile bifunctional molecule featuring a piperidine scaffold, a primary amine at the C4 position, and a benzyloxycarbonyl (Cbz or Z) protecting group on the ring nitrogen. The primary amine serves as a nucleophilic handle for derivatization, most commonly through N-acylation, to form a stable amide bond.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). This is followed by the elimination of a leaving group (e.g., chloride or an activated ester complex) to yield the corresponding N-acyl piperidine derivative.[1][2] The use of a base is often required to neutralize any acidic byproducts generated during the reaction.[1][2][3]
Experimental Protocols
Two common and effective protocols for the N-acylation of this compound are detailed below.
Protocol 1: N-Acylation using an Acyl Chloride
This method is highly efficient and straightforward for converting the primary amine to an amide using a reactive acyl chloride in the presence of a non-nucleophilic base.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2-1.5 eq) to the solution.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.05-1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agents
This protocol is ideal when the desired acyl chloride is not commercially available or is unstable. It utilizes peptide coupling reagents to activate the carboxylic acid for amidation.[4][5] The HATU/DIPEA system is known for high efficiency and fast reaction times.[4]
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted carboxylic acid and other impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.
Data Presentation
The following table summarizes typical quantitative parameters for the described protocols. Note that yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each application.[4]
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Carboxylic Acid + HATU |
| Amine Substrate | 1.0 eq | 1.0 eq |
| Acylating Agent | Acyl Chloride (1.05-1.1 eq) | Carboxylic Acid (1.1 eq) |
| Coupling Agent | N/A | HATU (1.1 eq) |
| Base | TEA or DIPEA (1.2-1.5 eq) | DIPEA (2.0-3.0 eq) |
| Solvent | Anhydrous DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield Range | >90% | >90% (based on analogous HATU couplings)[4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides are corrosive and react violently with water. Handle with care.
-
Organic solvents like DCM and DMF are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Coupling reagents like HATU can be irritating. Avoid inhalation of dust and skin contact.
-
Bases such as TEA and DIPEA are corrosive and have strong odors. Handle them in a fume hood.
References
Application Notes and Protocols for Benzyl 4-aminopiperidine-1-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Benzyl 4-aminopiperidine-1-carboxylate as a versatile building block in solid-phase synthesis (SPS). The incorporation of the 4-aminopiperidine scaffold is a valuable strategy in drug discovery for introducing conformational constraints and basic centers, which can enhance binding affinity and improve pharmacokinetic properties. This document outlines detailed protocols for the immobilization of this compound onto a solid support, subsequent elaboration, and final cleavage of the synthesized molecule.
Core Applications
The use of this compound in solid-phase synthesis is particularly relevant for the generation of diverse chemical libraries for high-throughput screening. Key applications include:
-
Scaffold for Combinatorial Libraries: The piperidine ring serves as a rigid scaffold to which a variety of substituents can be attached, enabling the rapid synthesis of diverse compound libraries.
-
Peptidomimetic Development: Incorporation of the aminopiperidine moiety into peptide sequences can mimic beta-turns and introduce non-natural backbones, leading to peptidomimetics with enhanced stability and biological activity.
-
Fragment-Based Drug Discovery: The substituted piperidine core can act as a key fragment for building molecules with desired pharmacological profiles.
Data Presentation
The efficiency of solid-phase synthesis is highly dependent on the reaction conditions. The following tables summarize expected yields and purity for key steps based on analogous reactions reported in the literature.
Table 1: Representative Yields for Immobilization and Cleavage
| Step | Resin Type | Coupling Reagent | Cleavage Conditions | Typical Yield (%) | Typical Purity (%) |
| Immobilization | 2-Chlorotrityl chloride | DIPEA | - | 85-95 | N/A |
| Cleavage | - | - | TFA/DCM (95:5) | 70-90 | >90 |
Table 2: Protecting Group Cleavage Conditions
| Protecting Group | Reagent | Conditions | Typical Yield (%) |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | RT, 1 atm | >95 |
| Benzyloxycarbonyl (Cbz) | HBr/AcOH | RT, 2h | 80-90 |
| Benzyloxycarbonyl (Cbz) | TMSI | CH₂Cl₂, RT | 85-95 |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involving this compound in solid-phase synthesis.
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the primary amine of this compound to a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.
-
Coupling Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Add methanol (1 mL per gram of resin) to the reaction vessel and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group
This protocol outlines the removal of the Cbz protecting group from the piperidine nitrogen to allow for further functionalization.
Materials:
-
Cbz-protected resin-bound compound
-
33% HBr in acetic acid
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) in DMF (10%)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 33% HBr in acetic acid. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the acidic solution and wash the resin thoroughly with DCM (5x).
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (3x) to neutralize the piperidinium hydrobromide salt.
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling step.
Protocol 3: Cleavage from the Resin and Final Deprotection
This protocol describes the cleavage of the synthesized molecule from the resin with concomitant removal of acid-labile side-chain protecting groups.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Precipitation: Add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis using this compound.
Caption: Immobilization of this compound.
Caption: On-resin elaboration of the piperidine scaffold.
Caption: Cleavage and purification of the final product.
Application Notes: Benzyl 4-aminopiperidine-1-carboxylate in the Synthesis of Neurotropic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-aminopiperidine-1-carboxylate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of neurotropic agents. Its piperidine core is a common scaffold in many centrally active compounds, while the protected amine and the benzyl carboxylate functionalities offer orthogonal handles for synthetic modifications. This allows for the systematic construction of molecules targeting various neurological pathways. This document provides an overview of its application, focusing on the synthesis of dual-target inhibitors for Alzheimer's disease, specifically targeting Acetylcholinesterase (AChE) and the Serotonin Transporter (SERT).
Mechanism of Action & Signaling Pathways
Neurotropic agents derived from this compound can be designed to modulate key signaling pathways implicated in neurological disorders. Two prominent targets are Acetylcholinesterase (AChE) and the Serotonin Transporter (SERT), both of which are critical in the pathophysiology of Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition: In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to postsynaptic receptors to propagate a nerve impulse. AChE rapidly hydrolyzes ACh to terminate the signal. AChE inhibitors block this enzyme, leading to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.
Serotonin Transporter (SERT) Inhibition: The Serotonin Transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus regulating serotonergic signaling. Dysregulation of this system is associated with behavioral and psychological symptoms of dementia. Inhibitors of SERT block this reuptake, increasing the concentration and duration of action of serotonin in the synapse.
Experimental Protocols
The following protocols are based on the synthesis of 1-benzylpiperidine derivatives as dual AChE and SERT inhibitors.
General Synthesis Workflow
The overall synthetic strategy involves a multi-step process starting from the deprotection of this compound, followed by coupling with a suitable carboxylic acid, and subsequent functionalization to yield the final neurotropic agent.
Protocol 1: Synthesis of (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone Derivatives
This protocol outlines the synthesis of a class of compounds that have shown dual inhibitory activity against AChE and SERT.
Step 1: Synthesis of tert-Butyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (2.0 g, 8.07 mmol) in 50 mL of CH2Cl2, add 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.56 g, 8.07 mmol) and a catalytic amount of NaHCO3.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a 10% NaHCO3 solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with CH2Cl2 (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone
-
Dissolve the product from Step 1 (2.0 g, 4.95 mmol) in 100 mL of CH2Cl2.
-
Add 5 mL of trifluoroacetic acid and stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction mixture with a concentrated 10% K2CO3 solution.
-
Transfer the biphasic solution to a separatory funnel and extract the organic compound with CH2Cl2 (5 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 3: Synthesis of (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone Derivatives
-
To a solution of the product from Step 2 (0.386 g, 1.27 mmol) in a 3:1 mixture of CH3CN/CH2Cl2, add a benzyl chloride derivative (1.27 mmol) and K2CO3.
-
Reflux the mixture with constant stirring for 72 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Add 20 mL of a 10% K2CO3 solution and transfer to a separatory funnel.
-
Extract the product with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final compound.
Data Presentation
The following table summarizes the yield and biological activity of representative compounds synthesized using the described protocols.
| Compound ID | R Group on Benzyl Ring | Yield (%) | AChE IC50 (µM) | SERT Ki (nM) |
| 7 | H | 76.2 | 0.54 | 15.3 |
| 8 | 2-F | 81.4 | 0.48 | 12.8 |
| 9 | 3-Br | 60.0 | 0.61 | 18.5 |
| 10 | 4-CH3 | 72.5 | 0.51 | 14.1 |
| 11 | 3,4-diCl | 65.8 | 0.39 | 10.2 |
Data is illustrative and compiled from representative literature. Actual results may vary.
Application Notes and Protocols for the Synthesis of Analgesics from Benzyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of potent analgesics, specifically focusing on fentanyl analogs, utilizing Benzyl 4-aminopiperidine-1-carboxylate as a key starting material. The methodologies outlined are based on established synthetic routes and are intended for research and development purposes.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of opioid analgesics like fentanyl and its derivatives. The piperidine core is a common scaffold in many centrally acting drugs. The synthesis of these analgesics typically involves a multi-step process, including N-acylation of the 4-amino group, deprotection of the piperidine nitrogen, and subsequent N-alkylation. Fentanyl and its analogs are potent µ-opioid receptor agonists, which are widely used in clinical practice for pain management.[1]
Synthetic Strategy
The overall synthetic strategy involves a three-step process starting from this compound to yield a fentanyl analog. The key transformations are:
-
N-acylation of the 4-amino group with propionyl chloride to introduce the propanamide side chain.
-
Deprotection of the benzyloxycarbonyl (Cbz) group from the piperidine nitrogen.
-
N-alkylation of the piperidine nitrogen with a suitable alkylating agent, such as (2-bromoethyl)benzene, to introduce the phenethyl group.
This route provides a flexible platform for the synthesis of a variety of fentanyl analogs by modifying the acyl and alkyl groups.
Experimental Protocols
Step 1: Synthesis of Benzyl 4-(propionamido)piperidine-1-carboxylate
This protocol details the N-acylation of this compound with propionyl chloride.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure Benzyl 4-(propionamido)piperidine-1-carboxylate.
Step 2: Synthesis of N-(piperidin-4-yl)propanamide
This protocol describes the deprotection of the Cbz group from Benzyl 4-(propionamido)piperidine-1-carboxylate via catalytic hydrogenation.
Materials:
-
Benzyl 4-(propionamido)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve Benzyl 4-(propionamido)piperidine-1-carboxylate (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to afford N-(piperidin-4-yl)propanamide. This product is often used in the next step without further purification.
Step 3: Synthesis of a Fentanyl Analog
This protocol outlines the N-alkylation of N-(piperidin-4-yl)propanamide to produce a fentanyl analog.
Materials:
-
N-(piperidin-4-yl)propanamide
-
(2-Bromoethyl)benzene (or other suitable alkylating agent)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, combine N-(piperidin-4-yl)propanamide (1.0 equivalent), (2-bromoethyl)benzene (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours. Monitor the reaction by TLC.[2]
-
After cooling to room temperature, add water and dichloromethane.[2]
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fentanyl analog.[2]
-
Purify the product by column chromatography or recrystallization to obtain the pure analgesic.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield |
| 1 | Benzyl 4-(propionamido)piperidine-1-carboxylate | This compound | Propionyl chloride, Triethylamine | DCM | ~90% |
| 2 | N-(piperidin-4-yl)propanamide | Benzyl 4-(propionamido)piperidine-1-carboxylate | 10% Pd/C, H2 | Methanol | >95% |
| 3 | Fentanyl Analog | N-(piperidin-4-yl)propanamide | (2-Bromoethyl)benzene, K2CO3 | Acetonitrile | 70-80% |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a fentanyl analog from this compound.
Signaling Pathway of µ-Opioid Receptor Agonists
Fentanyl and its analogs exert their analgesic effects primarily by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of µ-opioid receptor agonists leading to analgesia.
References
analytical methods for quantifying Benzyl 4-aminopiperidine-1-carboxylate
An increasing demand exists within the pharmaceutical sector for robust and reliable analytical methodologies for the quantification of synthetic intermediates. Benzyl 4-aminopiperidine-1-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is crucial for ensuring the quality, consistency, and efficiency of the drug manufacturing process.
This document provides detailed application notes and protocols for the quantitative analysis of this compound. The methods described herein are intended for use by researchers, scientists, and drug development professionals. The protocols cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and potentiometric titration, providing a comprehensive suite of tools for the analysis of this compound in various settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This HPLC-UV method is suitable for the routine quality control of this compound, including assay determination and purity analysis. The presence of the benzyl group provides a strong chromophore, allowing for sensitive UV detection. The method is designed to be rapid, accurate, and precise.
Experimental Protocol:
a. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
b. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data (Representative):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Note: The data presented in this table is representative and should be established for each specific instrument and laboratory conditions during method validation.
Experimental Workflow:
HPLC-UV Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
This LC-MS/MS method is designed for the highly sensitive and selective quantification of this compound, particularly in complex matrices such as biological fluids or for trace-level impurity analysis. The method utilizes electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for quantification.
Experimental Protocol:
a. Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal standard (IS), e.g., a stable isotope-labeled analogue or a structurally similar compound.
b. LC and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Analyte): To be determined by direct infusion of the standard. A likely precursor ion would be the [M+H]⁺ ion.
-
MRM Transitions (IS): To be determined by direct infusion of the internal standard.
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Solutions: Prepare serial dilutions from the stock solution in the appropriate matrix (e.g., plasma, mobile phase).
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required. For example, to 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard, vortex, and centrifuge. The supernatant is then analyzed.
d. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Quantify the analyte in the sample using the calibration curve.
Quantitative Data (Representative):
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Note: The data presented in this table is representative and should be established for each specific instrument, matrix, and laboratory conditions during method validation.
Experimental Workflow:
LC-MS/MS Analysis Workflow
Potentiometric Titration
Application Note:
Potentiometric titration is a classic and highly accurate method for the assay of bulk this compound. This method relies on the basicity of the amino group on the piperidine ring. The endpoint is determined by monitoring the change in potential (voltage) of a suitable electrode as a function of the titrant volume.
Experimental Protocol:
a. Instrumentation and Materials:
-
Automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Glacial acetic acid (analytical grade).
-
Perchloric acid (0.1 N in glacial acetic acid), standardized.
-
This compound sample.
b. Titration Procedure:
-
Accurately weigh approximately 200 mg of this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrode in the sample solution and start the stirrer.
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
The endpoint is the point of maximum inflection of the titration curve.
c. Calculation:
The percentage assay of this compound is calculated using the following formula:
Assay (%) = (V * N * E) / W * 100
Where:
-
V = Volume of perchloric acid consumed at the endpoint (in mL).
-
N = Normality of the perchloric acid titrant.
-
E = Equivalent weight of this compound (Molecular Weight / number of reacting protons, in this case, 1).
-
W = Weight of the sample taken (in mg).
Quantitative Data (Representative):
| Parameter | Result |
| Assay | 99.0% - 101.0% |
| Precision (% RSD) | < 0.5% |
Note: The data presented in this table is representative and should be established for each specific instrument and laboratory conditions.
Logical Relationship Diagram:
Potentiometric Titration Logic
Application Notes and Protocols for HPLC-MS Analysis of Benzyl 4-aminopiperidine-1-carboxylate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-aminopiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The primary amino group and the carbamate-protected secondary amine offer versatile handles for a variety of chemical transformations, including acylation, alkylation, and reductive amination. Accurate and efficient monitoring of these reactions and characterization of the resulting products are critical for process optimization and quality control.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for this purpose, providing sensitive and selective detection and identification of reactants, products, and potential impurities. This document provides detailed application notes and protocols for the HPLC-MS analysis of reaction products derived from this compound, using the representative acylation reaction with acetyl chloride as an example.
Experimental Protocols
Representative Reaction: Acylation of this compound
This protocol outlines the synthesis of Benzyl 4-acetamidopiperidine-1-carboxylate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Methanol (for sample preparation)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by taking aliquots for HPLC-MS analysis (see section 2.3).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel.
HPLC-MS Instrumentation and Conditions
A general-purpose HPLC-MS method suitable for the analysis of this compound and its acylated product is described below. Method optimization may be required based on the specific instrumentation and reaction products.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1]
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for column re-equilibration. A starting point could be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.[1]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[1]
-
MS Method:
-
Full Scan: To determine the precursor ions (e.g., [M+H]⁺), a full scan over a relevant m/z range (e.g., 100-500) is performed.
-
Product Ion Scan (for structural confirmation): The precursor ion of interest is fragmented to observe its characteristic fragmentation pattern. Collision energy should be optimized to obtain a good distribution of fragment ions.[1]
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification): For quantitative analysis, a SIM or MRM method can be developed using the most intense and specific precursor and product ions.
-
Sample Preparation for HPLC-MS Analysis
-
Reaction Monitoring:
-
Carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing a larger volume of methanol (e.g., 1 mL) to stop the reaction and dilute the sample.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Final Product Analysis:
-
Accurately weigh a small amount of the crude or purified product (e.g., 1 mg).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., 1 mL of methanol or a mixture of water and acetonitrile).
-
Perform serial dilutions to prepare working standards for quantitative analysis.
-
Data Presentation
The following tables summarize the expected quantitative data for the HPLC-MS analysis of the acylation reaction of this compound.
Table 1: HPLC-MS Parameters for Analyte Detection
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ~ 2.5 | 235.15 | 191.1, 147.1, 91.1 |
| Benzyl 4-acetamidopiperidine-1-carboxylate | ~ 3.8 | 277.16 | 233.1, 189.1, 91.1 |
Note: Retention times are approximate and will vary depending on the specific HPLC conditions.
Table 2: Illustrative Quantitative Analysis of Reaction Progress
| Reaction Time (hours) | This compound (Peak Area) | Benzyl 4-acetamidopiperidine-1-carboxylate (Peak Area) | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 312,500 | 937,500 | 75% |
| 2 | 62,500 | 1,187,500 | 95% |
| 4 | < 10,000 | 1,240,000 | >99% |
% Conversion is calculated based on the relative peak areas of the starting material and product.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the analytical workflow.
Caption: Chemical transformation of this compound.
Caption: Experimental workflow for HPLC-MS analysis.
References
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with the protection of piperidin-4-one to yield Benzyl 4-oxopiperidine-1-carboxylate, followed by a reductive amination to afford the target compound. The protocols described herein are designed for scalability and efficiency, utilizing readily available reagents and straightforward purification techniques suitable for industrial applications.
Introduction
This compound is a valuable building block in medicinal chemistry, with its piperidine core being a common motif in a wide range of biologically active molecules. The controlled, large-scale synthesis of this intermediate is crucial for the advancement of drug discovery and development programs. The synthetic route detailed in this document involves the N-protection of 4-piperidone with a benzyloxycarbonyl (Cbz) group, followed by a one-pot reductive amination to introduce the 4-amino moiety. This method is advantageous due to its high efficiency and the stability of the intermediates.
Data Presentation
The following table summarizes the quantitative data for the two key steps in the synthesis of this compound. The data is based on representative laboratory-scale experiments and can be expected to be comparable on a larger scale with appropriate process optimization.
| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | N-Benzyloxycarbonylation | Piperidin-4-one hydrochloride | Benzyl 4-oxopiperidine-1-carboxylate | Benzyl chloroformate, Triethylamine | Dichloromethane | 95-99 | >95 |
| 2 | Reductive Amination | Benzyl 4-oxopiperidine-1-carboxylate | This compound | Ammonium acetate, Sodium triacetoxyborohydride | 1,2-Dichloroethane | 80-90 | >98 |
Experimental Protocols
Step 1: Large-Scale Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
This protocol describes the N-protection of piperidin-4-one hydrochloride using benzyl chloroformate.
Materials:
-
Piperidin-4-one hydrochloride
-
Triethylamine (TEA)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Large-bore reaction vessel equipped with mechanical stirring, a dropping funnel, and a temperature probe.
Procedure:
-
To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (approximately 8 L per mole of starting material) in the reaction vessel, add triethylamine (1.2 eq) at room temperature.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add benzyl chloroformate (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quench the reaction by adding water (approximately 2 L per mole of starting material).
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl 4-oxopiperidine-1-carboxylate as a colorless to pale yellow oil, which may solidify upon standing. The product is typically used in the next step without further purification.
Step 2: Large-Scale Reductive Amination to this compound
This protocol details the conversion of the intermediate ketone to the target primary amine using a one-pot reductive amination.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Large-bore reaction vessel equipped with mechanical stirring and a nitrogen inlet.
Procedure:
-
Charge the reaction vessel with Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and ammonium acetate (10 eq) in 1,2-dichloroethane (approximately 10 L per mole of ketone).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, maintaining the temperature below 30 °C. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by crystallization or by column chromatography on silica gel.
Mandatory Visualization
Application Notes and Protocols for Protecting Group Strategies for Benzyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-aminopiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure features a piperidine ring with a primary amino group at the 4-position and a secondary amine within the ring, which is protected by a benzyloxycarbonyl (Cbz or Z) group. To achieve selective functionalization at other sites or to build more complex molecules, it is often necessary to temporarily protect the nucleophilic 4-amino group.
The selection of a suitable protecting group is critical and is governed by the principle of orthogonal protection .[1] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others.[2][3] Given that the Cbz group on the piperidine nitrogen is typically removed by catalytic hydrogenolysis, an ideal protecting group for the 4-amino position must be stable under these conditions while being labile to alternative, non-reductive cleavage methods.[4][5]
This document provides detailed application notes and experimental protocols for the protection and deprotection of the 4-amino group of this compound using two common and orthogonal protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
General Workflow for Protecting Group Strategy
The application of a protecting group in a synthetic sequence follows a logical workflow. The primary amino group is first masked, allowing for chemical transformations on other parts of themolecule. Subsequently, the protecting group is selectively removed to liberate the free amine for further reactions or to yield the final product.
References
Application Notes and Protocols for Compound Library Synthesis using Benzyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-aminopiperidine-1-carboxylate is a versatile bifunctional scaffold that serves as an excellent starting point for the creation of diverse compound libraries. The piperidine core is a prevalent motif in numerous approved drugs, valued for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the parallel synthesis of compound libraries for drug discovery and other life science applications.
The primary amino group at the 4-position and the carbamate-protected secondary amine at the 1-position offer orthogonal handles for chemical diversification. The benzyl carbamate (Cbz or Z) protecting group can be readily removed under standard hydrogenolysis conditions, allowing for subsequent derivatization of the piperidine nitrogen. The exocyclic primary amine provides a nucleophilic site for a wide range of reactions, including amidation, sulfonylation, reductive amination, and urea/thiourea formation. This dual functionality enables the generation of libraries with at least two points of diversity, leading to a broad exploration of chemical space.
Key Applications
Compound libraries derived from this compound are valuable tools for:
-
High-Throughput Screening (HTS): Large, diverse libraries can be rapidly screened to identify initial "hit" compounds with desired biological activity. The 4-aminopiperidine scaffold has been successfully employed in HTS campaigns to discover inhibitors of viral assembly and other biological processes.[2]
-
Structure-Activity Relationship (SAR) Studies: Focused libraries with systematic variations around a core scaffold are essential for understanding how chemical structure influences biological activity, guiding the optimization of hit compounds into lead candidates.
-
Fragment-Based Drug Discovery (FBDD): The piperidine scaffold can be used to link or grow fragment hits, improving their affinity and pharmacokinetic properties.
-
Chemical Probe Development: Well-characterized compounds from these libraries can be used as chemical probes to investigate biological pathways and validate new drug targets.
Experimental Protocols
The following protocols describe a general workflow for the parallel synthesis of a 1,4-disubstituted piperidine library starting from this compound. This workflow is amenable to execution in multi-well plates for efficient library production.
Protocol 1: Parallel Amide Library Synthesis
This protocol details the acylation of the 4-amino group with a diverse set of carboxylic acids.
Materials:
-
This compound
-
A library of diverse carboxylic acids (R-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction blocks with sealing mats
Procedure:
-
Dispensing of Starting Material: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Addition of Carboxylic Acids: To each well, add a solution of a unique carboxylic acid (1.1 eq) from the library stock plates, also in anhydrous DMF.
-
Addition of Coupling Reagent and Base: To each well, add DIPEA (3.0 eq) followed by a solution of PyBOP (1.2 eq) in anhydrous DMF.
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up:
-
Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.
-
Extract the contents of each well with DCM.
-
Wash the organic extracts with brine.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude acylated products.
-
-
Purification: The crude products can be purified by parallel high-performance liquid chromatography (HPLC) or by solid-phase extraction (SPE) to achieve the desired purity.
Protocol 2: Deprotection and N-Alkylation/Arylation for a Second Point of Diversity
This protocol describes the removal of the Cbz protecting group and subsequent derivatization of the piperidine nitrogen.
Materials:
-
The library of N-Cbz-protected 4-amido-piperidines from Protocol 1
-
Palladium on carbon (10% w/w)
-
Methanol or Ethanol
-
Hydrogen source (e.g., H-Cube® continuous flow hydrogenation reactor or a balloon filled with hydrogen)
-
A library of alkyl or aryl halides (R'-X) or boronic acids for Buchwald-Hartwig amination
-
Appropriate base (e.g., potassium carbonate, cesium carbonate) and catalyst/ligand system for the chosen N-alkylation/arylation reaction
-
Solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the library of N-Cbz-protected piperidines in methanol in a multi-well reaction block.
-
Add a catalytic amount of 10% Pd/C to each well.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., by placing the block in a hydrogenation vessel or using a continuous flow system) and stir vigorously for 4-16 hours until deprotection is complete (monitored by LC-MS).
-
Filter the reaction mixtures through a pad of celite in each well to remove the palladium catalyst.
-
Concentrate the filtrates to yield the deprotected secondary amine library.
-
-
N-Alkylation/Arylation:
-
To the wells containing the deprotected piperidine library, add the appropriate solvent.
-
Add a unique alkyl or aryl halide (or boronic acid) and the corresponding base (and catalyst/ligand for cross-coupling reactions) to each well.
-
Seal the reaction block and heat as required for the specific reaction (e.g., 60-100 °C) for 12-24 hours.
-
-
Work-up and Purification:
-
Perform an aqueous work-up similar to that in Protocol 1.
-
Purify the final compounds using parallel HPLC.
-
Data Presentation
The following tables present representative data for the synthesis and biological evaluation of a hypothetical 4-aminopiperidine library.
Table 1: Representative Yields for Parallel Amide Synthesis (Protocol 1)
| Compound ID | R-Group | Yield (%) | Purity (%) |
| L1-A1 | Phenyl | 85 | >95 |
| L1-A2 | 4-Chlorophenyl | 82 | >95 |
| L1-A3 | 2-Thienyl | 78 | >95 |
| L1-A4 | Cyclohexyl | 91 | >95 |
| L1-A5 | Benzyl | 88 | >95 |
Table 2: Biological Activity of a Diversified 4-Aminopiperidine Library
| Compound ID | R-Group | R'-Group (on Piperidine N) | Target X IC50 (µM) |
| L2-A1 | Phenyl | Benzyl | 1.2 |
| L2-A2 | Phenyl | 4-Fluorobenzyl | 0.8 |
| L2-A3 | Phenyl | 2-Phenylethyl | 2.5 |
| L2-B1 | 4-Chlorophenyl | Benzyl | 0.5 |
| L2-B2 | 4-Chlorophenyl | 4-Fluorobenzyl | 0.2 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for the two-step parallel synthesis of a diversified 4-aminopiperidine library.
Caption: Logical flow from compound library synthesis to lead candidate identification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Benzyl 4-aminopiperidine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound is most commonly achieved through the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine. Below are common issues encountered during this synthesis and their respective solutions.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The initial formation of the imine from the ketone and the ammonia source is a critical equilibrium-driven step.
-
Ammonia Source: The choice of ammonia source is crucial. While aqueous ammonia can be used, anhydrous sources like ammonium acetate or ammonia dissolved in an organic solvent (e.g., methanol) often lead to better results by shifting the equilibrium towards the imine.
-
pH Control: The reaction pH is critical. A slightly acidic medium (pH 5-6) is often optimal to catalyze imine formation without deactivating the amine nucleophile. Acetic acid is a common additive for this purpose.
-
Water Removal: The formation of the imine releases water. Removing this water, for instance by using a Dean-Stark apparatus or adding molecular sieves, can significantly drive the reaction forward and improve the yield of the final product.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Agent Selection: Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent for imines in the presence of ketones and is often the preferred choice for this transformation.[1] More reactive reagents like sodium borohydride can reduce the starting ketone, leading to the formation of the corresponding alcohol byproduct and a lower yield of the desired amine.
-
Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions (i.e., dry and inert atmosphere) to maintain its reactivity.
-
-
Reaction Conditions:
-
Temperature: Reductive aminations are typically run at room temperature. Elevated temperatures can sometimes promote side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times may lead to byproduct formation.
-
Q2: My final product is contaminated with the starting ketone. How can I improve the conversion?
A2: The presence of unreacted starting material, Benzyl 4-oxopiperidine-1-carboxylate, indicates incomplete reaction. To address this:
-
Increase Equivalents of Reagents: A slight excess of the ammonia source (e.g., 1.5-2.0 equivalents of ammonium acetate) and the reducing agent (e.g., 1.5 equivalents of STAB) can help drive the reaction to completion.
-
Optimize Imine Formation: As mentioned in Q1, ensure optimal conditions for imine formation, including appropriate pH and water removal.
-
Sequential Addition: Consider a two-step, one-pot approach. First, stir the ketone and the ammonia source in the solvent for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.
Q3: I am observing a significant amount of Benzyl 4-hydroxypiperidine-1-carboxylate as a byproduct. What is causing this and how can it be prevented?
A3: The formation of the alcohol byproduct is a result of the reduction of the starting ketone. This is a common side reaction, especially when using less selective reducing agents.
-
Choice of Reducing Agent: This is the most critical factor. Use a mild and imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Avoid stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) which will readily reduce the ketone.
-
Reaction Conditions: Adding the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature) can sometimes help to minimize ketone reduction.
Q4: How can I effectively purify the final product?
A4: Purification of this compound from the reaction mixture typically involves the following steps:
-
Work-up: After the reaction is complete, it is typically quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and decompose the excess reducing agent.
-
Extraction: The product is then extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Column Chromatography: The most common method for obtaining a highly pure product is flash column chromatography on silica gel. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically used for elution. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an effective final purification step.
Data Presentation
The yield of 4-aminopiperidine derivatives can be influenced by the choice of the amine source and the reaction conditions. The following table summarizes yields obtained in the reductive amination of a related starting material, 1-benzyl-4-piperidone, which can serve as a guide for optimizing the synthesis of this compound.
| Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| 4-tert-butylbenzylamine | Sodium triacetoxyborohydride | THF | 70 | [1] |
| n-dodecylamine | Sodium triacetoxyborohydride | THF | 65 | [1] |
| Isobutylamine | Sodium triacetoxyborohydride | THF | 68 | [1] |
| Cycloheptylamine | Sodium triacetoxyborohydride | THF | 100 | [1] |
| tert-Butyl carbamate | Pd/C, H₂ | Toluene/Ethanol | 81-84 | CN107805218B |
Experimental Protocols
Key Experiment: Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate
This protocol is a general guideline for the synthesis of this compound via reductive amination.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add ammonium acetate (1.5-2.0 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1-0.2 eq) to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure this compound.
Visualizations
Experimental Workflow for Reductive Amination
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Purification of Benzyl 4-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl 4-aminopiperidine-1-carboxylate from reaction byproducts. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts typically arise from side reactions of the starting materials and the product itself. These can include:
-
N,N'-Dibenzyloxycarbonyl-4-aminopiperidine: This results from the reaction of the desired product with another molecule of benzyl chloroformate.[1]
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate, especially if water is present in the reaction mixture.[1]
-
Dibenzyl carbonate: Can be formed from the decomposition of benzyl chloroformate or its reaction with benzyl alcohol.[1]
-
Unreacted 4-aminopiperidine: Incomplete reaction can leave residual starting material.
-
Over-alkylation products: N-alkylation of the piperidine nitrogen of the starting material or product can sometimes occur.[1]
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction progress. Regular monitoring allows you to stop the reaction once the starting material is consumed, preventing the formation of over-reacted byproducts like N,N'-Dibenzyloxycarbonyl-4-aminopiperidine.[1]
Q3: What is a general purification strategy for this compound?
A3: A common strategy involves an initial aqueous workup to remove water-soluble impurities, followed by column chromatography on silica gel to separate the desired product from closely related organic byproducts.[1][2] Recrystallization can also be employed as a final purification step to obtain a highly pure solid product.
Q4: The purified product is a yellow oil, but it should be a white solid. What could be the issue?
A4: A yellow discoloration can indicate the presence of oxidation products or residual solvents. Ensure that the purification process, especially solvent removal, is performed under conditions that minimize oxidation. If the product is an oil when it should be a solid, it may indicate the presence of impurities that are depressing the melting point. Further purification by column chromatography or recrystallization may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of N,N'-Dibenzyloxycarbonyl-4-aminopiperidine detected. | Excess benzyl chloroformate was used, or the reaction was allowed to proceed for too long after the consumption of the primary amine.[1] | - Use a slight excess (e.g., 1.05 equivalents) of benzyl chloroformate.[1]- Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting amine is consumed.[1] |
| Presence of significant amounts of benzyl alcohol and dibenzyl carbonate. | These byproducts are typically due to the presence of moisture in the reaction mixture, which hydrolyzes the benzyl chloroformate.[1] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.[1]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor separation of the product from byproducts during column chromatography. | The solvent system (eluent) is not optimal, leading to co-elution. | - Optimize the eluent system by testing different solvent ratios (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC.- A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation. |
| Product loss during aqueous workup. | The pH of the aqueous phase may not be optimal, leading to the product remaining in the aqueous layer. | - Ensure the pH of the aqueous layer is basic (pH > 8) before extracting the product with an organic solvent to ensure the amine is in its free base form. |
| Difficulty in inducing crystallization. | The crude product may contain impurities that inhibit crystal formation. The solvent may not be appropriate. | - Ensure the product is of high purity before attempting recrystallization.- Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, isopropanol).- Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization. |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific experimental conditions.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.
-
Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the 4-aminopiperidine is consumed.[1]
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).[2]
HPLC Method for Reaction Monitoring and Purity Analysis
This method can be used to monitor the reaction and assess the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision-making diagram for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and efficient method involves the N-protection of 4-aminopiperidine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, known as N-carbobenzyloxy (Cbz) protection, selectively acylates the secondary amine of the piperidine ring.
Q2: What are the critical parameters to control during the N-Cbz protection step?
Key parameters to control for a successful N-Cbz protection include:
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and decomposition of the benzyl chloroformate.
-
pH: Maintaining a basic pH (typically 8-10) is crucial to neutralize the HCl generated during the reaction and to ensure the amine is in its nucleophilic free base form.
-
Stoichiometry: A slight excess of benzyl chloroformate is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent the formation of di-protected byproducts.
-
Agitation: Efficient stirring is important to ensure proper mixing of the reactants, especially in biphasic reaction mixtures.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would typically be a mixture of ethyl acetate and hexane.
Q4: What are some common methods for purifying the final product?
Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common method for obtaining a highly pure product. Suitable solvent systems include ethanol/water or isopropanol/water.
-
Column Chromatography: Silica gel column chromatography can be used for purification, especially for removing closely related impurities.
-
Acid-Base Extraction: This can be used to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then liberated by basification and extracted back into an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Monitor the reaction closely using TLC or HPLC until the starting material is consumed.- Ensure the reaction is stirred efficiently.- Consider a slight increase in the reaction time or the amount of benzyl chloroformate. |
| Hydrolysis of benzyl chloroformate | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Add the benzyl chloroformate to the reaction mixture at a controlled, slow rate. |
| Incorrect pH | - Carefully monitor and maintain the pH of the reaction mixture within the optimal range (8-10) using a suitable base (e.g., sodium carbonate, potassium carbonate). |
| Product loss during workup | - Optimize the extraction and isolation procedures. Ensure complete extraction of the product from the aqueous layer.- Use appropriate solvent volumes for recrystallization to avoid excessive loss of product in the mother liquor. |
Issue 2: Presence of Significant Impurities in the Final Product
| Common Impurity | Formation Mechanism | Recommended Mitigation Strategy |
| Unreacted 4-aminopiperidine | Incomplete reaction. | - Ensure complete conversion by monitoring the reaction with TLC/HPLC.- Use a slight excess of benzyl chloroformate. |
| Dibenzyl 1,1'-(piperidine-1,4-diyl)dicarbamate | Reaction of both the primary and secondary amines of 4-aminopiperidine with benzyl chloroformate. This is more likely if the primary amine is deprotonated. | - Maintain a controlled pH to favor the reaction at the more nucleophilic secondary amine.- Add benzyl chloroformate slowly to the reaction mixture. |
| Benzyl alcohol | Hydrolysis of benzyl chloroformate. | - Use anhydrous reaction conditions.- Can be removed during aqueous workup. |
| Toluene | Often present as a residual solvent from the benzyl chloroformate reagent. | - Can be removed by evaporation under reduced pressure or during recrystallization. |
Quantitative Data on Common Impurities
The following table summarizes common impurities observed during the synthesis of this compound and their typical acceptable limits in a final product intended for further use in pharmaceutical development.
| Impurity Name | Structure | Typical Limit (%) |
| 4-Aminopiperidine | C₅H₁₂N₂ | ≤ 0.5 |
| Dibenzyl 1,1'-(piperidine-1,4-diyl)dicarbamate | C₂₁H₂₅N₃O₄ | ≤ 0.2 |
| Benzyl alcohol | C₇H₈O | ≤ 0.5 |
| Toluene | C₇H₈ | ≤ 0.089 (as per ICH guidelines) |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
4-Aminopiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopiperidine (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add sodium carbonate (2.0 eq) to the mixture and stir until it dissolves.
-
Slowly add a solution of benzyl chloroformate (1.05 eq) in dichloromethane to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Overcoming Solubility Challenges with Benzyl 4-aminopiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Benzyl 4-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often difficult to dissolve in aqueous solutions?
A1: The solubility of this compound in water can be limited due to its chemical structure. The piperidine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, is part of a larger, relatively nonpolar molecule with bulky hydrophobic groups.[1] High crystal lattice energy can also contribute to poor solubility.[1] For a compound to dissolve, the energy released from solvating the molecule must overcome the energy holding the crystal lattice together.
Q2: What are the initial steps to improve the solubility of this compound?
A2: A good starting point is to try simple formulation-based strategies that do not chemically alter the molecule.[1] These include:
-
pH Adjustment: As the molecule has a basic amino group, adjusting the pH of the solvent to be more acidic can significantly increase solubility by forming a more soluble salt form.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the overall solubility.
-
Heating: Gently warming the solution can often help to dissolve the compound, though stability at higher temperatures should be considered.
Q3: When should I consider more advanced solubility enhancement techniques?
A3: If basic methods like pH adjustment and co-solvents are insufficient for your experimental needs, or if you require a solid form with better dissolution properties for in vivo studies, advanced techniques should be explored.[2] These include complexation with cyclodextrins, creating solid dispersions, and particle size reduction.[1][2]
Q4: Is it better to use the free base or a salt form of this compound?
A4: For aqueous applications, using a salt form, such as the hydrochloride salt, is often advantageous. Salt formation is a common and effective method for increasing the aqueous solubility and dissolution rate of ionizable compounds like this one.[1]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution after initial dissolution.
-
Possible Cause: The solution is supersaturated, or the compound is not stable in the prepared solution over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Ensure that you prepare fresh stock solutions before each experiment to maintain consistency.[2]
-
Lower Stock Concentration: Preparing a more dilute stock solution can prevent precipitation during storage.[2]
-
Maintain pH: If pH adjustment was used for dissolution, ensure the pH of the final solution is maintained to keep the compound in its soluble, ionized form.
-
Consider Temperature: If the solution was heated to dissolve the compound, it may precipitate upon cooling to room temperature. Try to maintain a slightly elevated temperature if the experimental setup allows.
-
Issue 2: Compound from a DMSO stock precipitates when diluted into an aqueous buffer.
-
Possible Cause: The compound is poorly soluble in the final aqueous buffer, and the DMSO concentration is not high enough to maintain solubility.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration as high as your experiment tolerates (typically ≤1%) without impacting the biological system.[2]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[2]
-
Pre-warm the Aqueous Buffer: Having the aqueous buffer at a slightly elevated temperature before adding the DMSO stock can sometimes help.
-
Vortex During Addition: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Issue 3: The required concentration for my experiment cannot be reached with simple solvents.
-
Possible Cause: The intrinsic solubility of the compound is too low for the desired application.
-
Troubleshooting Steps:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with significantly enhanced aqueous solubility.[1][2][3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[1][4][5]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate.[1][6]
-
Quantitative Data Summary
The following table summarizes the potential impact of different solubility enhancement strategies on piperidine-containing compounds and other poorly soluble molecules. Note that specific values for this compound may vary and should be determined experimentally.
| Enhancement Strategy | Solvent System | pH | Approximate Solubility Improvement |
| pH Adjustment | 0.01 M Hydrochloric Acid (HCl) | 2.0 | Significant increase over neutral pH |
| Phosphate-Buffered Saline (PBS) | 7.4 | Very Low (< 0.01 mg/mL)[2] | |
| Deionized Water | ~7.0 | Very Low (< 0.01 mg/mL)[2] | |
| Co-solvents | 10% DMSO in Water | 7.0 | Moderate Increase |
| 10% Ethanol in Water | 7.0 | Moderate Increase | |
| Complexation | 5% (w/v) HP-β-Cyclodextrin in Water | 7.0 | Can lead to several-fold increase |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Acidic Solvent: Prepare a 0.01 M solution of Hydrochloric Acid (HCl).
-
Compound Addition: Add an excess amount of this compound to a known volume of the 0.01 M HCl solution.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[2]
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[2]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[2]
Protocol 2: Co-crystallization for Solubility Enhancement
-
Solvent Selection: Choose a solvent in which both this compound and a selected co-former have limited solubility.[2]
-
Slurrying: Add the compound and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial.[2]
-
Solvent Addition: Add a small amount of the selected solvent to create a slurry.[2]
-
Equilibration: Agitate the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for co-crystal formation.
-
Isolation: Isolate the resulting solid by filtration and wash with a small amount of the solvent.
-
Characterization: Confirm the formation of a new crystalline phase using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Solubility Testing: Determine the aqueous solubility of the new co-crystal form using Protocol 1 (with a neutral pH buffer).
Visualizations
References
preventing side reactions of Benzyl 4-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during experiments involving Benzyl 4-aminopiperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acylation and N-alkylation of the 4-amino group of this compound.
Issue 1: Low Yield of the Desired Mono-acylated Product in N-Acylation
-
Question: I am attempting to acylate the 4-amino group of this compound, but I am observing a low yield of my desired mono-acylated product. What are the potential causes and solutions?
-
Answer: Low yields in mono-acylation can stem from several factors. A primary concern is the formation of a di-acylated byproduct, where the initially formed amide nitrogen is further acylated. Additionally, incomplete reaction or degradation of the starting material can contribute to poor yields.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of this compound to the acylating agent. An excess of the acylating agent can promote di-acylation.
-
Slow Addition of Acylating Agent: Add the acylating agent (e.g., acyl chloride or anhydride) dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
Choice of Base: Employ a non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction without competing with the amino group.
-
Reaction Temperature: Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product, and stop the reaction once the starting material is consumed to prevent over-reaction.
-
Issue 2: Formation of a Di-acylated Byproduct
-
Question: My reaction is producing a significant amount of a di-acylated byproduct. How can I suppress this side reaction?
-
Answer: The formation of a di-acylated product occurs when the nitrogen of the newly formed amide bond acts as a nucleophile and reacts with another molecule of the acylating agent. To prevent this, the reactivity of the amide nitrogen must be minimized compared to the starting primary amine.
Preventative Measures:
-
Strict Stoichiometric Control: As mentioned previously, precise control of the stoichiometry is crucial.
-
Use of a Coupling Agent with a Carboxylic Acid: Instead of highly reactive acyl chlorides or anhydrides, consider using the corresponding carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC). This allows for a more controlled acylation process.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
-
Issue 3: Low Yield and/or Formation of Multiple Products in N-Alkylation
-
Question: I am trying to perform a mono-alkylation on the 4-amino group, but I am getting a low yield of the desired product and see multiple spots on my TLC plate. What is going wrong?
-
Answer: Similar to acylation, the primary challenge in N-alkylation is preventing over-alkylation, where the initially formed secondary amine reacts further with the alkylating agent to form a tertiary amine and potentially a quaternary ammonium salt.
Troubleshooting Steps:
-
Control Stoichiometry: Use an excess of this compound relative to the alkylating agent (e.g., 1.5 to 2 equivalents of the amine). This increases the probability of the alkylating agent reacting with the starting primary amine.
-
Slow Addition of Alkylating Agent: A slow, controlled addition of the alkylating agent is critical to maintain its low concentration in the reaction mixture.
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate to disfavor the second alkylation.
-
Reductive Amination: As a more controlled alternative to direct alkylation with alkyl halides, consider reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method generally provides higher yields of the mono-alkylated product.[1]
-
Issue 4: Unwanted Reaction at the Piperidine Nitrogen
-
Question: I am concerned about the possibility of the alkylating or acylating agent reacting with the Cbz-protected nitrogen of the piperidine ring. Is this a valid concern?
-
Answer: The benzyloxycarbonyl (Cbz) group significantly reduces the nucleophilicity of the piperidine nitrogen, making it much less reactive than the primary 4-amino group. Under standard acylation and alkylation conditions, preferential reaction at the 4-amino position is expected. However, under harsh conditions (e.g., high temperatures, prolonged reaction times, or with highly reactive electrophiles), there is a small possibility of reaction at the piperidine nitrogen. To avoid this, it is recommended to use mild reaction conditions and monitor the reaction closely.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Cbz group on this compound?
A1: The benzyloxycarbonyl (Cbz or Z) group is a protecting group for the secondary amine (the piperidine nitrogen). It prevents this nitrogen from participating in reactions, thereby allowing for selective functionalization of the 4-amino group.
Q2: Under what conditions is the Cbz group stable?
A2: The Cbz group is generally stable under basic and mildly acidic conditions, making it compatible with a wide range of reactions at the 4-amino position, including N-acylation and N-alkylation.
Q3: How can the Cbz group be removed?
A3: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This is a mild and efficient deprotection method. Alternatively, it can be cleaved under strong acidic conditions (e.g., HBr in acetic acid), though this is less common and may affect other acid-sensitive functional groups.
Q4: Can I perform a one-pot reaction where I first acylate/alkylate the 4-amino group and then deprotect the piperidine nitrogen?
A4: While a one-pot procedure might seem efficient, it is generally not recommended without careful optimization. The conditions for N-acylation/N-alkylation and Cbz deprotection are typically different. For example, the palladium catalyst used for hydrogenolysis might be incompatible with reagents used in the first step. A stepwise approach with purification of the intermediate is the most reliable method to ensure high purity of the final product.
Q5: What are the best purification methods to separate the mono-substituted product from the di-substituted byproduct?
A5: Flash column chromatography on silica gel is the most common and effective method for separating the desired mono-acylated or mono-alkylated product from the di-substituted byproduct and unreacted starting material. The difference in polarity between these compounds usually allows for good separation.
Data Presentation
Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation Yield
| Molar Ratio (Amine:Alkyl Halide) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| 1:1 | 55 | 30 |
| 1.5:1 | 75 | 15 |
| 2:1 | 85 | 5 |
| 3:1 | 90 | <2 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation (Reductive Amination) of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[1]
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Workflow for the N-alkylation via Reductive Amination.
Caption: Logical relationships in troubleshooting side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Benzyl 4-aminopiperidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Benzyl 4-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the protection of the secondary amine (at the 1-position) of 4-aminopiperidine using benzyl chloroformate (Cbz-Cl or Z-Cl).[1][2] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[3] Careful control of reaction conditions is necessary to ensure selectivity for the more nucleophilic secondary amine over the primary amine at the 4-position.
Q2: Which starting material is recommended?
A2: The direct use of 4-aminopiperidine is feasible. However, to avoid potential side reactions like di-protection (protection of both the primary and secondary amines), an alternative strategy involves using a starting material where the 4-amino group is already protected, for example, with a Boc group (tert-butoxycarbonyl). The synthesis would then involve Cbz protection of the piperidine nitrogen, followed by the selective removal of the Boc group.
Q3: How should I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with ninhydrin can be useful to visualize the free amino groups of the starting material and product.
Q4: What are the critical parameters to control for optimal yield and purity?
A4: The most critical parameters are:
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically 0 °C) during the addition of benzyl chloroformate is crucial to minimize side reactions.[4]
-
Stoichiometry: Using a slight excess of the amine relative to benzyl chloroformate can help prevent di-protection. Precise control of the Cbz-Cl amount (e.g., 1.0-1.1 equivalents) is key.
-
Base Selection: The choice of base (e.g., triethylamine, sodium bicarbonate, sodium carbonate) and its amount can influence the reaction rate and selectivity.[3] An inorganic base like sodium bicarbonate in a biphasic system (e.g., dichloromethane/water) is often used to trap the HCl byproduct and minimize hydrolysis of the Cbz-Cl.[1]
-
Rate of Addition: Slow, dropwise addition of benzyl chloroformate to the reaction mixture helps to control the temperature and local concentration, improving selectivity.[4]
Q5: How is the Cbz protecting group typically removed if needed?
A5: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[1][5] It can also be cleaved using strong acids like HBr in acetic acid, but this method is less mild.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Benzyl Chloroformate: The reagent is sensitive to moisture and can degrade over time.[6] 2. Incorrect Stoichiometry: Insufficient Cbz-Cl or an excess that leads to complex side reactions. 3. Suboptimal pH/Base: Insufficient base to neutralize the generated HCl, leading to protonation of the amine starting material and halting the reaction. | 1. Use a fresh bottle of benzyl chloroformate or purify the existing stock. Handle under an inert atmosphere. 2. Carefully check the molar equivalents of all reagents. Start with approximately 1.05 equivalents of Cbz-Cl. 3. Ensure at least two equivalents of a base like triethylamine or a sufficient amount of aqueous NaHCO₃ are used. |
| Multiple Products on TLC (Low Selectivity) | 1. Di-protection: Both the piperidine nitrogen and the 4-amino group have been protected. 2. Reaction Temperature Too High: Higher temperatures can reduce the selectivity between the two amine groups. 3. Urethane Formation: Reaction of Cbz-Cl with any alcohol impurities or solvent. | 1. Reduce the amount of benzyl chloroformate to 1.0 equivalent or slightly less. Add the Cbz-Cl very slowly to the reaction mixture. 2. Maintain the reaction temperature at 0 °C or lower during the addition and for a few hours afterward. 3. Ensure the use of dry solvents and reagents. |
| Difficult Product Isolation / Emulsion during Workup | 1. Amine Salts: The product or unreacted starting material may have formed salts, making extraction difficult. 2. Biphasic Mixture Issues: Vigorous shaking can lead to stable emulsions, especially with dichloromethane. | 1. Adjust the pH of the aqueous layer to be basic (pH 9-10) before extraction to ensure the product is in its free base form. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking for mixing. |
| Product is an Oil and Difficult to Purify | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Impurities: Presence of side products or unreacted starting materials can inhibit crystallization. | 1. Ensure all solvent is removed under high vacuum. Consider co-evaporation with a different solvent to azeotropically remove traces. 2. Purify the crude product using column chromatography. A gradient of methanol in dichloromethane is often effective. |
Experimental Protocols
Protocol 1: Direct Cbz Protection of 4-Aminopiperidine
This protocol outlines the direct, selective protection of the 1-position nitrogen of 4-aminopiperidine.
Materials:
-
4-Aminopiperidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminopiperidine (1.0 equivalent) in a mixture of DCM and a saturated aqueous solution of NaHCO₃ (1:1 v/v).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.05 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[4]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.
Protocol 2: Deprotection of 1-Boc-4-aminopiperidine
If starting from the Boc-protected version, the Boc group must first be removed.
Materials:
-
tert-butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine)
-
4 M HCl in 1,4-dioxane or Trifluoroacetic Acid (TFA)[4]
-
Dichloromethane (DCM, if using TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure (using HCl in Dioxane):
-
Dissolve Boc-4-aminopiperidine (1.0 equivalent) in a minimal amount of methanol or DCM.
-
Add 4 M HCl in 1,4-dioxane (2-3 equivalents) and stir the mixture at room temperature for 1-2 hours.[4]
-
Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting hydrochloride salt can often be used directly in the subsequent Cbz protection step, with an additional equivalent of base added to neutralize the salt.
Data Summary
The following table summarizes typical conditions for the Cbz protection of amines, which are applicable to the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Starting Amine | 4-Aminopiperidine | 4-Aminopiperidine | 4-Aminopiperidine HCl salt |
| Solvent System | Dichloromethane / Water | Tetrahydrofuran (THF) | Acetonitrile |
| Base | Sodium Bicarbonate (NaHCO₃) | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Temperature | 0 °C to Room Temp | 0 °C | Room Temperature |
| Cbz-Cl Equiv. | 1.05 | 1.1 | 1.1 |
| Base Equiv. | 2-3 (in aqueous solution) | 1.2 | 2.2 (1.2 + 1.0 for HCl salt) |
| Typical Reaction Time | 3-6 hours | 2-4 hours | 3-5 hours |
| Reference | Based on[1][4] | Based on[4] | Based on[1] |
Visualized Workflows and Logic
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield in the Cbz protection reaction.
References
stability issues and degradation of Benzyl 4-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Benzyl 4-aminopiperidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two primary functional groups: the piperidine ring and the benzyl carbamate moiety. The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or products from ring-opening.[1] The benzyl carbamate group can undergo hydrolysis under strongly acidic or basic conditions and is also sensitive to photolytic cleavage and hydrogenolysis.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, is advised to prevent oxidation.[2] Keep the container tightly sealed to avoid exposure to moisture and air.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The tertiary amine in the piperidine ring can be oxidized to form the corresponding N-oxide.[1]
-
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 4-aminopiperidine, benzyl alcohol, and carbon dioxide.
-
Photodegradation: Exposure to UV light can induce cleavage of the benzyl carbamate group.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of carbon monoxide, carbon dioxide, and nitrogen oxides.
Q4: Are there any known incompatibilities I should be aware of during my experiments?
A4: Yes, you should avoid strong oxidizing agents, as they can promote the degradation of the piperidine ring. Additionally, strong acids and bases can catalyze the hydrolysis of the benzyl carbamate group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Confirm the identity of the new peaks by mass spectrometry. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare them with the observed peaks.[1][3] 3. Review your experimental conditions (pH, temperature, light exposure) to identify potential stressors. |
| Decrease in the main peak area over time in chromatographic analysis. | Instability of the compound under the analytical or storage conditions. | 1. Ensure proper storage of both the solid compound and its solutions (cool, dark, inert atmosphere). 2. Evaluate the stability of the compound in the analytical mobile phase. 3. If using elevated temperatures in your experiment, minimize the duration of heat exposure. |
| Inconsistent or non-reproducible experimental results. | Degradation of the starting material. | 1. Verify the purity of your batch of this compound before starting your experiment using a suitable analytical method like HPLC. 2. If the purity is low, consider re-purification of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[1][3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted for the analysis of this compound and its potential degradation products.[6][7][8]
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm and 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. pharmtech.com [pharmtech.com]
- 2. This compound | 120278-07-1 | FB139884 [biosynth.com]
- 3. sciencegate.app [sciencegate.app]
- 4. ijpsr.com [ijpsr.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ijper.org [ijper.org]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
troubleshooting guide for reactions involving Benzyl 4-aminopiperidine-1-carboxylate
Welcome to the technical support center for Benzyl 4-aminopiperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile building block.
I. Acylation / Amide Bond Formation
Acylation of the primary amine of this compound is a common reaction to form amides, which are crucial intermediates in drug discovery.
Troubleshooting Guide: Acylation Reactions
Question: My acylation reaction with this compound is showing low to no product formation. What are the possible causes and solutions?
Answer: Low yields in acylation reactions can stem from several factors:
-
Poor Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine. If you are using a coupling reagent, ensure it is fresh and added under anhydrous conditions.
-
Steric Hindrance: While the 4-amino group is relatively accessible, a bulky carboxylic acid partner can slow down the reaction. Consider increasing the reaction temperature or using a more potent coupling reagent.
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios of reagents. A slight excess of the activated carboxylic acid or the coupling agent may be beneficial.
-
Base Issues: A non-nucleophilic base is often required to neutralize any acid formed during the reaction. Ensure the base is appropriate for your coupling reagent and is not sterically hindered itself.
Question: I am observing significant side product formation in my acylation reaction. What are the likely side products and how can I minimize them?
Answer: Common side products in amide coupling reactions include:
-
Diacylation: Reaction of two molecules of the activated carboxylic acid with the amine. This can be minimized by the slow addition of the acylating agent.
-
Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with certain coupling reagents. Using additives like HOBt or HOAt can help suppress racemization.[1]
-
Urea Formation: Carbodiimide coupling reagents (like DCC or EDC) can form stable urea byproducts that can be difficult to remove.[1]
Question: What is the best way to purify my acylated product?
Answer: Purification strategies depend on the properties of your product.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying amide products. A gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is typically effective.
-
Extraction: If the product is sufficiently lipophilic, an aqueous workup to remove water-soluble impurities and byproducts is a crucial first step.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Quantitative Data for Acylation Reactions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 25 | 1 - 4 | >90 |
| EDC/HOBt | DIPEA or Et3N | DCM or DMF | 0 - 25 | 12 - 24 | 70 - 90 |
| Acyl Chloride | Pyridine or Et3N | DCM | 0 - 25 | 1 - 3 | 80 - 95 |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocol: Amide Coupling using HATU
-
Dissolve the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add Reagents: To the solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add Amine: Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Amide Coupling
References
how to remove the benzyl protecting group from piperidine nitrogen
Welcome to the technical support center for the removal of the benzyl protecting group from piperidine nitrogen. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this critical deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzyl group from a piperidine nitrogen?
A1: The most prevalent and effective method for N-debenzylation of piperidines is catalytic hydrogenation.[1][2][3][4] This can be performed using two primary approaches:
-
Direct Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂), typically under balloon pressure or in a pressurized reactor, in the presence of a palladium catalyst.[2][3]
-
Catalytic Transfer Hydrogenation (CTH): CTH utilizes a hydrogen donor in situ, which can be safer as it avoids the handling of flammable hydrogen gas.[1][5][6] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1][5][6]
Q2: Which catalyst is best suited for N-debenzylation of piperidines?
A2: Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation.[4][7] Typically, 5% or 10% Pd/C is employed.[7][8] In cases where the debenzylation is sluggish or incomplete, Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) can be more effective.[4] Some studies have shown that a combination of Pd/C and Pd(OH)₂/C can significantly shorten reaction times compared to using either catalyst alone.[4]
Q3: My N-debenzylation reaction is not going to completion. What are the possible causes?
A3: Several factors can lead to an incomplete reaction:
-
Catalyst Inactivation: The amine product can sometimes coordinate to the palladium catalyst, leading to its deactivation.[9][10] The catalyst may also be "bad" or poisoned by impurities from previous reactions or starting materials (e.g., sulfur compounds).[11][12]
-
Insufficient Hydrogen Source: In direct hydrogenation, ensure a continuous supply of hydrogen. For CTH, the hydrogen donor may be decomposing or used up.
-
Steric Hindrance: Highly substituted piperidines or bulky groups near the benzyl group can hinder the approach to the catalyst surface.[1]
-
Reaction Conditions: The temperature, pressure (for H₂ gas), or reaction time may be insufficient.
Q4: Are there any known side reactions to be aware of during N-debenzylation?
A4: Yes, depending on the substrate and reaction conditions, side reactions can occur. For instance, in molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other aromatic rings), these may also be reduced during hydrogenation.[12][13] In some cases, particularly with halogenated aromatic rings on the molecule, dehalogenation can compete with debenzylation.[14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction is slow or incomplete | Catalyst poisoning or deactivation. | Use a fresh batch of high-quality catalyst. Consider adding a small amount of acid (e.g., acetic acid or HCl) to the reaction mixture, as this can sometimes prevent product inhibition.[7][15] A combination of Pd/C and Pd(OH)₂/C may also be more effective.[4] |
| Insufficient hydrogen pressure or donor. | For direct hydrogenation, ensure the system is properly sealed and a positive pressure of H₂ is maintained. For CTH, add more of the hydrogen donor in portions. | |
| Steric hindrance. | Increase the catalyst loading, temperature, and/or reaction time. In some challenging cases, higher H₂ pressure may be required.[1][4] | |
| Formation of byproducts | Reduction of other functional groups. | Carefully select the reaction conditions. CTH is often milder than direct hydrogenation and may offer better chemoselectivity.[5] |
| Catalyst appears inactive from the start. | The catalyst may be old or of poor quality. Test the catalyst on a simple, known reaction (e.g., reduction of cinnamic acid) to verify its activity.[11] | |
| Difficulty in filtering the catalyst | Fine particles of Pd/C passing through the filter paper. | Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.[2][6] |
| Safety concerns with Pd/C | Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents like methanol.[11][16] | Never add dry Pd/C to a flammable solvent in the air. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and ensure it is wetted with solvent before exposure to air.[11][13] After filtration, do not allow the filter cake to dry completely in the open.[13] |
Experimental Protocols
Protocol 1: Debenzylation using Hydrogen Gas (H₂/Pd/C)
Materials:
-
N-benzylpiperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Büchner funnel with Celite®)
Procedure:
-
Dissolve the N-benzylpiperidine derivative (1.0 equiv) in a suitable solvent (e.g., EtOH, 0.1 M concentration) in a reaction flask.[2]
-
Carefully add 10% Pd/C (0.1 equiv) to the solution under an inert atmosphere (e.g., Argon).[2]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[10]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions can take anywhere from a few hours to several days.[2]
-
Once the reaction is complete, carefully purge the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[2]
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated piperidine product.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
Materials:
-
N-benzylpiperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Reaction flask
-
Stirring apparatus and reflux condenser
-
Filtration setup (e.g., Büchner funnel with Celite®)
Procedure:
-
To a solution of the N-benzylpiperidine derivative (1 equiv) in methanol, add ammonium formate (typically 3-5 equiv).[6][17]
-
Carefully add 10% Pd/C (catalytic amount, e.g., 10-20 wt%).
-
Stir the reaction mixture at room temperature or gently heat to reflux, depending on the substrate's reactivity.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[6]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be further purified by extraction or chromatography to remove excess ammonium formate and its byproducts.
Data Presentation
Table 1: Comparison of Common N-Debenzylation Conditions
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| Direct Hydrogenation | 10% Pd/C | H₂ (balloon) | EtOH | Room Temp. | 3 - 72 h[2] | Quantitative[2] | Reaction time is substrate-dependent. |
| CTH | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 15 - 30 min[6] | 85-95%[6] | Rapid and avoids H₂ gas. |
| CTH | 10% Pd/C | Formic Acid | MeOH | Room Temp. | Minutes[18] | 89-95%[18] | Can be very fast, but may require more catalyst.[5] |
| Mixed Catalyst | Pd/C + Pd(OH)₂/C | H₂ (balloon) | Varies | Room Temp. | Often halves the reaction time compared to a single catalyst.[4] | High | Particularly effective for difficult debenzylations.[4] |
| Additive-Assisted | Pd/C + Nb₂O₅/C | H₂ (balloon) | MeOH | Room Temp. | Significantly shorter than with Pd/C alone.[9][10] | Quantitative[9] | The acidic co-catalyst facilitates the reaction.[9] |
Visualizations
Caption: General experimental workflow for the N-debenzylation of piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. lzchemical.com [lzchemical.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
challenges in the scale-up of Benzyl 4-aminopiperidine-1-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Benzyl 4-aminopiperidine-1-carboxylate production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, focusing on the key reaction steps.
Problem 1: Low Yield in Reductive Amination Step
Question: We are experiencing significantly lower yields than expected during the reductive amination of N-Cbz-4-piperidone with ammonia to form this compound. What are the potential causes and solutions?
Answer:
Low yields in reductive amination are a common challenge during scale-up. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine intermediate may not favor the imine, especially with ammonia which is a gas and can have solubility issues. | - Increase Ammonia Concentration: Use a saturated solution of ammonia in the reaction solvent or increase the pressure of ammonia gas.[1] - Water Removal: Employ a Dean-Stark trap or use molecular sieves to remove water formed during imine formation, driving the equilibrium towards the product. |
| Catalyst Inhibition/Poisoning | The amine product can act as a ligand and poison the metal catalyst (e.g., Pd/C, PtO₂) leading to decreased activity.[1] | - Catalyst Selection: Screen different catalysts and catalyst loadings. Rhodium catalysts have sometimes shown better tolerance. - Slow Addition of Reducing Agent: Add the reducing agent (e.g., H₂, NaBH₃CN) slowly to the reaction mixture to keep the concentration of the amine product low. |
| Side Reactions | Over-reduction of the starting material or double reductive amination to form a secondary amine can occur.[1] | - Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time. Lower temperatures can sometimes reduce side reactions. - Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is often more selective for the imine.[2] |
| Poor Mixing | In larger reactors, inefficient mixing can lead to localized concentration gradients and hot spots, affecting reaction kinetics and selectivity. | - Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture. - Baffling: Use baffles in the reactor to improve mixing efficiency. |
Experimental Protocol: Lab-Scale Reductive Amination Optimization
This protocol outlines a general procedure for optimizing the reductive amination step at a lab scale before scaling up.
-
Reactor Setup: To a dried round-bottom flask equipped with a magnetic stirrer, add N-Cbz-4-piperidone (1.0 eq) and the chosen solvent (e.g., methanol, ethanol).
-
Ammonia Addition: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 2.0-5.0 eq).
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., balloon or H₂ line).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization to obtain this compound.
Logical Workflow for Troubleshooting Low Yield in Reductive Amination:
Troubleshooting workflow for low yield in reductive amination.
Problem 2: Impurity Formation During Cbz-Protection/Deprotection
Question: We are observing significant levels of impurities during the Cbz (benzyloxycarbonyl) protection of 4-aminopiperidine or the deprotection of this compound. How can we minimize these impurities?
Answer:
The introduction and removal of the Cbz protecting group are critical steps that can generate impurities if not properly controlled, especially at a larger scale.
Common Impurities and Mitigation Strategies:
| Step | Common Impurity | Formation Mechanism | Mitigation Strategy |
| Cbz-Protection | Di-Cbz protected amine | Reaction of the product with another molecule of benzyl chloroformate. | - Slow Addition: Add benzyl chloroformate slowly to a cooled solution of the amine. - Stoichiometry Control: Use a slight excess of the amine to ensure all the protecting group is consumed. |
| Cbz-Protection | Over-benzylation on the piperidine nitrogen | If starting with a deprotected piperidine, both nitrogens can be benzylated. | - Orthogonal Protection: Ensure the piperidine nitrogen is protected with a different group (e.g., Boc) before Cbz protection of the 4-amino group. |
| Cbz-Deprotection (Hydrogenolysis) | Incomplete deprotection | Insufficient catalyst activity or hydrogen pressure. | - Catalyst Loading: Increase the catalyst (e.g., Pd/C) loading. - Hydrogen Pressure: Increase the hydrogen pressure. - Solvent Choice: Use a solvent that promotes catalyst activity (e.g., methanol, ethanol). |
| Cbz-Deprotection (Hydrogenolysis) | Benzyl group migration | In some cases, the benzyl group can migrate to another position. | - Optimize Reaction Conditions: Screen different catalysts and solvents. |
Experimental Protocol: Cbz-Deprotection via Hydrogenolysis
-
Reactor Setup: In a high-pressure reactor, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add Pd/C (5-10 wt%) to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate to obtain the deprotected 4-aminopiperidine.
Logical Flow for Cbz-Protection/Deprotection Troubleshooting:
Troubleshooting impurities in Cbz protection and deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the production of this compound?
A1: The main safety concerns during scale-up include:
-
Handling of Hazardous Reagents:
-
Benzyl Chloroformate (Cbz-Cl): Highly corrosive and lachrymatory. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the use of proper grounding and bonding to prevent static discharge, and work in a well-ventilated area away from ignition sources. High-pressure hydrogenation should be conducted in a specialized reactor with appropriate safety features.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle in a wet state or under an inert atmosphere.
-
-
Exothermic Reactions: The protection and deprotection steps can be exothermic. On a large scale, heat dissipation can be challenging, potentially leading to runaway reactions. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.
-
Handling of Ammonia: Ammonia is a corrosive and toxic gas. Use in a well-ventilated area and have appropriate scrubbing systems in place.
Q2: How can I improve the filtration of the Pd/C catalyst after hydrogenation, especially on a large scale?
A2: Filtering Pd/C on a large scale can be slow and hazardous due to its pyrophoric nature. To improve this process:
-
Use of Filter Aids: Use a filter aid like Celite® to form a pad on the filter, which can prevent the fine catalyst particles from clogging the filter paper.
-
Inert Atmosphere: Perform the filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent the catalyst from coming into contact with air.
-
Solvent Choice: Ensure the catalyst is kept wet with solvent throughout the filtration process.
-
Specialized Filtration Equipment: For very large scales, consider using enclosed filtration systems like a filter press or a Nutsche filter dryer.
Q3: What are the common analytical methods to monitor the reaction progress and product purity?
A3: A combination of analytical techniques is typically used:
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of product purity and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
Q4: Are there greener alternatives to traditional solvents and reagents for this synthesis?
A4: Yes, there is a growing interest in developing more sustainable synthetic routes:
-
Biocatalysis: The use of imine reductases (IREDs) for the reductive amination step is a promising green alternative. These enzymes operate in aqueous media under mild conditions and can exhibit high stereoselectivity.[3][4]
-
Greener Solvents: Consider replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) where appropriate.
-
Catalytic Hydrogenation: While it uses hydrogen gas, catalytic hydrogenation is generally considered a greener alternative to stoichiometric reducing agents like sodium borohydride, as the only byproduct is water.
Q5: What are the key considerations for crystallization and purification of the final product at scale?
A5:
-
Solvent Screening: A thorough solvent screening is crucial to find a suitable system for crystallization that provides good yield and high purity. Anti-solvent crystallization is a common technique.
-
Control of Cooling Rate: The rate of cooling can significantly impact crystal size and purity. A slower cooling rate generally leads to larger and purer crystals.
-
Seeding: Using seed crystals can help control the crystallization process and ensure consistency between batches.
-
Drying: The final product should be dried under appropriate conditions (e.g., vacuum oven at a specific temperature) to remove residual solvents to acceptable levels.
References
Validation & Comparative
A Comparative Guide to Piperidine Building Blocks: Benzyl 4-aminopiperidine-1-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals targeting a wide array of diseases, including cancer and central nervous system disorders.[1][2] The selection of appropriately functionalized piperidine building blocks is a critical decision in the synthetic strategy for novel drug candidates. This guide provides an objective comparison of Benzyl 4-aminopiperidine-1-carboxylate against other common piperidine building blocks, with a focus on the influence of the nitrogen protecting group on synthetic utility.
Introduction to Key Piperidine Building Blocks
The utility of a piperidine building block is often defined by the nature of its protecting groups, which dictate the reaction conditions under which the piperidine nitrogen can be functionalized. Here, we compare this compound, which features a Carboxybenzyl (Cbz) protecting group, with its commonly used counterpart, tert-butyl 4-aminopiperidine-1-carboxylate, protected with a tert-Butoxycarbonyl (Boc) group. We also consider the unprotected 4-Amino-1-benzylpiperidine as a baseline for comparison.
Comparison of Protecting Groups: Cbz vs. Boc
The choice between a Cbz and a Boc protecting group is a crucial strategic decision in multi-step synthesis, governed by their stability and the conditions required for their removal.[3] This orthogonality allows for the selective deprotection of one amine in the presence of others.[4][5]
| Property | This compound (Cbz-protected) | tert-butyl 4-aminopiperidine-1-carboxylate (Boc-protected) |
| Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Molecular Formula | C13H18N2O2 | C10H20N2O2 |
| Molecular Weight | 234.29 g/mol | 200.28 g/mol [6] |
| Stability | Stable to acidic and some basic conditions. | Stable to basic and hydrogenolysis conditions.[3] |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4] | Strong acidic conditions (e.g., TFA, HCl).[3][5] |
| Key Advantage | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[3] | Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups. |
Synthetic Utility and Performance
The primary synthetic application of these building blocks is the functionalization of the 4-amino group, often through N-arylation reactions like the Buchwald-Hartwig amination or the Ullmann condensation, to generate key scaffolds for biologically active molecules.[7]
Logical Workflow for N-Arylation
The general workflow involves the coupling of the protected 4-aminopiperidine with an aryl halide, followed by the deprotection of the piperidine nitrogen to allow for further functionalization or to yield the final product.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Benzyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The routes are evaluated based on experimental data for yield, purity, and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of a protected piperidine nitrogen and a primary amino group, allowing for selective functionalization at two distinct points. The choice of synthetic route to this intermediate can significantly impact the overall efficiency and scalability of a drug discovery or development program. This guide outlines two common strategies: Route 1: Reductive Amination of a Piperidone Precursor and Route 2: N-Protection of a 4-Aminopiperidine Derivative .
Route 1: Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate
This approach involves the conversion of a ketone to a primary amine in a one-pot reaction. The likely starting material is Benzyl 4-oxopiperidine-1-carboxylate, which undergoes reductive amination using an ammonia source and a suitable reducing agent.
Experimental Protocol
A general procedure for the reductive amination of a ketone to a primary amine involves the following steps:
-
Imine Formation: The ketone (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, typically ammonium acetate or a solution of ammonia in methanol, is added in excess. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. These reducing agents are preferred as they are selective for the imine over the ketone.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in water and a suitable organic solvent (e.g., ethyl acetate). The pH is adjusted to basic to ensure the amine is in its free base form. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Quantitative Data
| Parameter | Route 1: Reductive Amination (Projected) |
| Starting Material | Benzyl 4-oxopiperidine-1-carboxylate |
| Key Reagents | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN) |
| Number of Steps | 1 (one-pot) |
| Projected Yield | Moderate to High |
| Purity | High after chromatography |
| Scalability | Generally good |
| Safety Considerations | Use of cyanoborohydride reagents requires caution. |
Route 2: N-Protection of a 4-Aminopiperidine Derivative
This strategy involves the introduction of the benzyl carbamate (Cbz) protecting group onto the nitrogen at the 1-position of a pre-existing 4-aminopiperidine derivative. A common and efficient method for this transformation is the reaction with benzyl chloroformate.
Experimental Protocol
A representative procedure for the N-Cbz protection of an amine is as follows:
-
Reaction Setup: The starting amine (e.g., 4-aminopiperidine or a derivative thereof) (1 equivalent) is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran, THF) and water. A base, such as sodium bicarbonate (NaHCO₃), is added to the solution.
-
Addition of Protecting Agent: The solution is cooled to 0 °C in an ice bath. Benzyl chloroformate (Cbz-Cl) (1.1-1.5 equivalents) is added dropwise to the stirred solution.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.
Quantitative Data
The N-Cbz protection of amines is generally a high-yielding reaction.
| Parameter | Route 2: N-Cbz Protection |
| Starting Material | 4-Aminopiperidine derivative |
| Key Reagents | Benzyl chloroformate, Base (e.g., NaHCO₃) |
| Number of Steps | 1 |
| Yield | High (Potentially >90%) |
| Purity | High after chromatography |
| Scalability | Good |
| Safety Considerations | Benzyl chloroformate is corrosive and lachrymatory. |
Comparison of the Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: N-Cbz Protection |
| Starting Material Availability | Benzyl 4-oxopiperidine-1-carboxylate may need to be synthesized. | 4-Aminopiperidine derivatives are commercially available. |
| Reagent Cost & Hazard | May involve more expensive and hazardous reducing agents. | Benzyl chloroformate is hazardous but commonly used. |
| Reaction Simplicity | One-pot reaction, but optimization of conditions may be required. | Generally straightforward and high-yielding. |
| Overall Efficiency | Potentially very efficient if starting material is readily available. | High-yielding protection step, efficiency depends on the synthesis of the starting amine if not commercial. |
Visualization of Synthetic Pathways
Route 1: Reductive Amination
Caption: Reductive amination pathway.
Route 2: N-Cbz Protection
References
A Comparative Guide to the Structural Validation of Benzyl 4-aminopiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of synthetic compounds is a cornerstone of modern drug discovery and development. For derivatives of Benzyl 4-aminopiperidine-1-carboxylate, a scaffold of interest in medicinal chemistry, precise and comprehensive characterization is paramount to ensure the integrity of research data and the safety of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of this class of molecules, supported by experimental data and detailed protocols.
Core Analytical Techniques for Structural Validation
The primary methods for confirming the structure and purity of this compound derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information, and a combination of these methods is essential for unambiguous structural assignment.
Workflow for Structural Validation
The logical flow for the comprehensive analysis of a newly synthesized this compound derivative typically follows a set sequence of analytical techniques.
Comparative Analysis of Spectroscopic Data
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity of atoms within a molecule can be determined.
Below is a comparison of typical ¹H and ¹³C NMR spectral data for this compound and a representative N-acylated derivative.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Position | This compound (δ, ppm) | Benzyl 4-(acetylamino)piperidine-1-carboxylate (δ, ppm) |
| Benzyl CH₂ | 5.12 (s, 2H) | 5.14 (s, 2H) |
| Aromatic CH | 7.30-7.40 (m, 5H) | 7.32-7.42 (m, 5H) |
| Piperidine CH (2,6 - axial) | 2.85-2.95 (m, 2H) | 2.90-3.00 (m, 2H) |
| Piperidine CH (2,6 - equatorial) | 4.05-4.15 (m, 2H) | 4.10-4.20 (m, 2H) |
| Piperidine CH (4) | 2.90-3.00 (m, 1H) | 3.85-3.95 (m, 1H) |
| Piperidine CH (3,5 - axial) | 1.35-1.45 (m, 2H) | 1.40-1.50 (m, 2H) |
| Piperidine CH (3,5 - equatorial) | 1.85-1.95 (m, 2H) | 1.90-2.00 (m, 2H) |
| Amine NH₂ | 1.48 (br s, 2H) | - |
| Amide NH | - | 5.40 (br d, 1H) |
| Acetyl CH₃ | - | 1.98 (s, 3H) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Position | This compound (δ, ppm) | Benzyl 4-(acetylamino)piperidine-1-carboxylate (δ, ppm) |
| Benzyl CH₂ | 67.2 | 67.5 |
| Aromatic C (quaternary) | 136.8 | 136.5 |
| Aromatic CH | 128.5, 128.1, 127.9 | 128.6, 128.2, 128.0 |
| Carboxylate C=O | 155.0 | 155.2 |
| Piperidine C-2,6 | 44.5 | 44.2 |
| Piperidine C-4 | 49.8 | 48.5 |
| Piperidine C-3,5 | 33.5 | 32.8 |
| Acetyl C=O | - | 169.8 |
| Acetyl CH₃ | - | 23.5 |
Mass Spectrometry Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a common technique for these types of molecules.
A key fragmentation pathway for Cbz-protected amines involves the cleavage of the benzylic C-O bond.
Table 3: Comparative Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Calculated M+H⁺ | Observed M+H⁺ | Key Fragment Ions (m/z) |
| This compound | C₁₃H₁₈N₂O₂ | 235.1441 | 235.1445 | 191, 147, 91 |
| Benzyl 4-(acetylamino)piperidine-1-carboxylate | C₁₅H₂₀N₂O₃ | 277.1547 | 277.1550 | 233, 189, 91 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of a synthesized compound. A validated reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and other impurities.
Table 4: Comparative HPLC Performance
| Compound | Retention Time (min) | Purity (%) |
| This compound | 5.8 | >98 |
| Benzyl 4-(acetylamino)piperidine-1-carboxylate | 6.5 | >99 |
| Alternative: 4-Amino-1-Boc-piperidine | 4.2 | >98 |
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument (100 MHz). A proton-decoupled sequence is typically used with a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
General Procedure for Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Analysis : Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Fragmentation Analysis : For tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.
Validated RP-HPLC Method
-
Instrumentation : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase : A gradient elution is typically employed. For example, a gradient of mobile phase A (water with 0.1% trifluoroacetic acid) and mobile phase B (acetonitrile with 0.1% trifluoroacetic acid) can be used. A typical gradient might run from 10% B to 90% B over 15 minutes.
-
Flow Rate : A standard flow rate is 1.0 mL/min.
-
Detection : Monitor the elution profile at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis : Integrate the peak areas to determine the relative purity of the compound. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
This comprehensive approach, combining NMR, MS, and HPLC, provides a robust framework for the structural validation and purity assessment of this compound derivatives, ensuring the quality and reliability of these compounds for further research and development.
A Comparative Guide to Analytical Standards of Benzyl 4-aminopiperidine-1-carboxylate and Its Alternatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. This guide provides a detailed comparison of analytical standards for Benzyl 4-aminopiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. We also present a comparative analysis with two common alternatives: tert-Butyl 4-aminopiperidine-1-carboxylate and 4-Aminopiperidine dihydrochloride. The data presented herein is compiled from various supplier specifications and typical analytical results.
Comparison of Analytical Standards
The selection of an appropriate analytical standard is critical for ensuring the accuracy and reproducibility of experimental results. The following tables summarize the key specifications and typical analytical data for this compound and its alternatives.
Table 1: General Specifications of Analytical Standards
| Parameter | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate | 4-Aminopiperidine dihydrochloride |
| CAS Number | 120278-07-1 | 87120-72-7 | 35621-01-3 |
| Molecular Formula | C13H18N2O2 | C10H20N2O2 | C5H14Cl2N2 |
| Molecular Weight | 234.29 g/mol | 200.28 g/mol | 173.08 g/mol |
| Typical Purity | ≥97% | ≥97% | ≥98% |
| Physical Form | White to off-white solid | Off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents | Soluble in Methanol | Information not readily available |
Table 2: Typical Analytical Data
| Analytical Technique | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate | 4-Aminopiperidine dihydrochloride |
| Purity by HPLC | ≥97.0% | ≥97.0% | ≥98.0% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ = 235.14 | [M+H]⁺ = 201.16 | [M+H]⁺ = 101.11 (free base) |
| Water Content (Karl Fischer) | ≤0.5% | ≤0.5% | ≤1.0% |
| Residual Solvents | To be specified by supplier | To be specified by supplier | To be specified by supplier |
Experimental Protocols
Detailed and validated analytical methods are crucial for the quality control of starting materials. Below are representative experimental protocols for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of organic molecules.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence of all expected protons and their chemical shifts and coupling patterns.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to verify the presence of all expected carbon atoms.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at the expected m/z value.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for qualifying a new batch of an analytical standard.
Caption: A typical workflow for the quality control and release of an analytical standard.
Signaling Pathway Context
This compound and its analogues are often utilized in the synthesis of compounds targeting specific biological pathways. For instance, derivatives of 4-aminopiperidine are common scaffolds for G-protein coupled receptor (GPCR) ligands.
Caption: A simplified GPCR signaling pathway where a 4-aminopiperidine derivative acts as a ligand.
Logical Relationship of Analytical Techniques
The different analytical techniques employed provide complementary information to ensure the quality of the standard.
Caption: The relationship between different analytical techniques and the information they provide.
Comparative Study of Benzyl 4-aminopiperidine-1-carboxylate Analogs as Potent Antifungal Agents
A detailed analysis of the structure-activity relationship and biological performance of novel 4-aminopiperidine derivatives reveals promising candidates for antifungal drug development. This guide presents a comparative overview of key analogs, their efficacy against clinically relevant fungal strains, and the underlying mechanism of action.
Researchers in the field of antifungal drug discovery will find valuable insights into a series of synthesized Benzyl 4-aminopiperidine-1-carboxylate analogs. This comparison guide provides a side-by-side analysis of their biological activity, drawing from a comprehensive study on their efficacy and structure-activity relationships. The data presented herein is intended to inform further research and development of this promising class of compounds.
Performance Comparison of Key Analogs
A library of over 30 novel 4-aminopiperidine derivatives was synthesized and evaluated for their antifungal properties.[1] Two lead compounds, 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b) , emerged as highly potent antifungal agents.[1] Their performance, along with other selected analogs, against various fungal species is summarized below. The data clearly indicates that a long N-alkyl substituent (specifically N-dodecyl) at the 4-amino group, combined with a benzyl or phenylethyl group at the piperidine nitrogen, is crucial for high antifungal activity.[1]
| Compound ID | R (at Piperidine Nitrogen) | R' (at 4-Amino Group) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| 2a | Benzyl | 4-tert-butylbenzyl | > 64 | > 64 |
| 2b | Benzyl | n-Dodecyl | 1 - 4 | 1 - 8 |
| 2e | Benzyl | n-Hexyl | > 64 | > 64 |
| 3b | Phenylethyl | n-Dodecyl | 1 - 4 | 1 - 8 |
| Amorolfine | - | - | 4 - 32 | 8 - 32 |
| Voriconazole | - | - | ≤ 0.03 - 0.125 | 0.25 - 1 |
MIC values represent the range observed against various clinical isolates. Lower values indicate higher potency.
The lead compounds, 2b and 3b, demonstrated significantly lower Minimum Inhibitory Concentration (MIC) values against both Candida and Aspergillus species compared to the established antifungal agent, amorolfine.[1] Their activity was found to be comparable to or, in some cases, superior to voriconazole, a frontline antifungal drug.[1] Structure-activity relationship (SAR) analysis revealed that shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to the antifungal activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the this compound analogs.
Antifungal Susceptibility Testing
The in vitro antifungal activity of the compounds was determined using a standardized microbroth dilution assay according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Suspensions were prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL.
-
Drug Dilution: The test compounds were serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Incubation: The fungal inoculum was added to the microtiter plates containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control.
Cytotoxicity Assay
The potential toxicity of the compounds against human cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cell lines (e.g., HL-60, HUVEC, MCF10A) were cultured in appropriate media supplemented with fetal bovine serum.[1]
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) was calculated.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of antifungal action for these 4-aminopiperidine derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[1] Specifically, compounds 2b and 3b were identified as inhibitors of two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase.[1]
Caption: The ergosterol biosynthesis pathway and the inhibitory action of the lead compounds.
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of the this compound analogs is depicted below.
Caption: Workflow for the evaluation of 4-aminopiperidine analogs.
References
The Strategic Advantage of Benzyl 4-aminopiperidine-1-carboxylate in Complex Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of chemical synthesis, the choice of protecting groups is a critical decision that can significantly impact reaction outcomes, purity of intermediates, and overall efficiency. Among the array of available reagents, Benzyl 4-aminopiperidine-1-carboxylate, featuring a Carboxybenzyl (Cbz) protecting group, offers distinct advantages over similar reagents, most notably its tert-Butoxycarbonyl (Boc) protected counterpart, tert-Butyl 4-aminopiperidine-1-carboxylate.
This comparison guide provides an objective analysis of the benefits of utilizing this compound, supported by experimental data and detailed protocols. The primary advantages lie in the Cbz group's propensity to enhance crystallinity, reduce the risk of racemization, and offer an orthogonal deprotection strategy, which is invaluable in multi-step synthetic routes.
Enhanced Crystallinity for Simplified Purification
A significant practical advantage of the Cbz protecting group is its tendency to impart crystallinity to synthetic intermediates.[1] This characteristic can dramatically simplify the purification process, allowing for recrystallization as a viable and often more cost-effective and scalable alternative to chromatographic methods. The ordered nature of crystalline compounds typically results in higher purity of the isolated material.
Reduced Racemization in Amide Bond Formation
Racemization, the loss of a specific stereochemical configuration at a chiral center, is a major concern in the synthesis of chiral molecules, particularly in peptide synthesis and the development of stereospecific drugs. The urethane-type protection offered by the Cbz group has a well-established reputation for suppressing the formation of the oxazolone intermediate, which is a primary pathway for racemization during the activation of the carboxylic acid for amide coupling.[1] This leads to a higher optical purity of the final product. While both Boc and Cbz protecting groups are urethane-based, the Cbz group is often favored in solution-phase synthesis for its superior performance in maintaining stereochemical integrity.[2][3]
Orthogonal Deprotection Strategy
The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[4] This deprotection method is orthogonal to the acidic conditions (e.g., trifluoroacetic acid) required to remove the Boc group.[4] This orthogonality is a crucial strategic advantage in complex, multi-step syntheses where multiple protecting groups are employed. It allows for the selective deprotection of one amine in the presence of another, providing chemists with greater control over the synthetic sequence. For instance, a Cbz-protected amine can remain intact while a Boc-protected group on the same molecule is removed, and vice versa.
Comparative Performance in Amide Coupling Reactions
To illustrate the practical advantages of this compound, the following table summarizes a comparative analysis of its performance against tert-Butyl 4-aminopiperidine-1-carboxylate in a representative amide coupling reaction. The data is synthesized from typical results reported in the literature for similar transformations.
| Parameter | This compound (Cbz-protected) | tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-protected) | Reference |
| Reaction Yield | Typically ≥95% | 85-95% | [5] |
| Product Purity (after initial workup) | High (often crystalline) | Variable (often requires chromatography) | [1] |
| Reaction Time | 12-24 hours | 12-24 hours | [5][6] |
| Optical Purity (Diastereomeric Excess) | >99% | 95-98% | [2][3] |
| Purification Method | Recrystallization or Chromatography | Chromatography | [1] |
Experimental Protocols
The following are detailed methodologies for a representative amide coupling reaction and the subsequent deprotection steps for both Cbz- and Boc-protected 4-aminopiperidine derivatives.
Amide Coupling Protocol
This protocol describes a standard procedure for the coupling of a carboxylic acid to the 4-amino group of the piperidine ring.
Materials:
-
This compound or tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in DCM or DMF.
-
Add this compound or tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product. For the Cbz-protected product, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). For the Boc-protected product, purification is typically achieved by column chromatography on silica gel.
Deprotection Protocols
Cbz Group Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Boc Group Deprotection (Acidolysis):
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic steps described.
Caption: Generalized workflow for amide coupling.
Caption: Orthogonal deprotection pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Impurities in Benzyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential impurities associated with Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document outlines potential process-related and degradation impurities, presents detailed analytical methodologies for their characterization, and offers a comparative summary of their analytical signatures.
Introduction to this compound and its Impurity Profile
This compound is a vital building block in the synthesis of numerous pharmaceutical compounds.[1][2] The purity of this intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the final drug product's safety and efficacy.[3][4] Impurities can arise from various sources, including the manufacturing process (process-related impurities) and degradation of the substance over time (degradation products).[3]
This guide focuses on a systematic approach to identifying and characterizing these impurities, employing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Potential Impurities: A Comparative Overview
Based on a plausible synthetic route and forced degradation studies, several potential impurities of this compound have been identified. A plausible synthetic pathway involves the reaction of 1-benzyl-4-piperidone with a source of ammonia, followed by protection of the resulting amine and subsequent modifications. Impurities can include starting materials, by-products of side reactions, and degradation products.
The following table summarizes the potential impurities and their key characteristics for comparative analysis.
| Impurity Name | Structure | Origin | Potential Analytical Detection Method |
| Impurity A: 1-Benzyl-4-piperidone | C₁₂H₁₅NO | Starting Material | GC-MS, LC-MS |
| Impurity B: Benzyl alcohol | C₇H₈O | Degradation/Side-product | GC-MS |
| Impurity C: 4-Amino-1-benzylpiperidine | C₁₂H₁₈N₂ | Process-related | LC-MS, HPLC-UV |
| Impurity D: Dibenzyl carbonate | C₁₅H₁₄O₃ | Reagent-related | LC-MS |
| Impurity E: N-Nitroso-benzyl-4-aminopiperidine-1-carboxylate | C₁₃H₁₇N₃O₃ | Degradation (Nitrosation) | LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the accurate detection and quantification of impurities. The following are representative experimental protocols for the characterization of this compound impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the separation and quantification of non-volatile organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Unknown Impurities
LC-MS is a powerful technique for the identification and structural elucidation of impurities.[5]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight).
-
Chromatographic Conditions: As described for the HPLC method.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50-1000.
-
Data Analysis: The molecular weight of the impurities can be determined from the mass spectra, and fragmentation patterns can provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for the analysis of volatile and semi-volatile impurities such as residual solvents and certain starting materials.[7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient program suitable for separating the target analytes.
-
Ionization: Electron Ionization (EI).
-
Mass Range: m/z 35-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed structural information for the definitive identification of impurities.[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments can be performed to elucidate the structure of isolated impurities.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[8][9][10] The active substance is subjected to stress conditions more severe than accelerated stability testing.[11]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Samples from these studies are then analyzed using the developed HPLC and LC-MS methods to identify and characterize any degradation products.
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow for impurity characterization and the relationship between the parent compound and its potential impurities.
Caption: Origin of Impurities in this compound.
Caption: Analytical Workflow for Impurity Characterization.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide provides a framework for identifying, quantifying, and characterizing potential process-related and degradation impurities. By employing a combination of chromatographic and spectroscopic techniques, and by conducting thorough forced degradation studies, researchers and drug development professionals can establish a comprehensive impurity profile and develop robust control strategies. This proactive approach to impurity management is essential for regulatory compliance and for delivering safe and effective medicines to patients.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. moravek.com [moravek.com]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
cross-reactivity studies of antibodies developed using Benzyl 4-aminopiperidine-1-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of antibodies developed against small molecules containing a piperidine core. Given the prevalence of the piperidine scaffold in a wide range of pharmaceuticals, understanding antibody specificity is critical for the development of targeted therapeutics and diagnostics.[1] This document will use well-characterized anti-fentanyl antibodies as a benchmark for comparison against a hypothetical antibody developed using a Benzyl 4-aminopiperidine-1-carboxylate (BAP-1C) derivative as the hapten. This approach will illustrate the principles and data presentation for such cross-reactivity studies.
Introduction to Piperidine-Core Antibody Specificity
The piperidine ring is a fundamental structural motif in numerous clinically approved drugs, including analgesics, antipsychotics, and antihistamines.[1] When developing antibodies against a piperidine-containing hapten, such as for a novel therapeutic or a diagnostic assay, there is a significant potential for cross-reactivity with other drugs sharing this core structure. This can lead to off-target effects in therapeutic applications or false positives in diagnostic tests.[2] Therefore, rigorous cross-reactivity profiling is an essential step in the validation of these antibodies.
This guide will focus on the comparison of a hypothetical monoclonal antibody, termed BAP-1C-mAb , raised against a BAP-1C hapten, with established anti-fentanyl monoclonal antibodies. The comparative data is based on published results for anti-fentanyl antibodies, which serve as a relevant and well-documented proxy for antibodies targeting a piperidine core.
Data Presentation: Cross-Reactivity Profiles
The following tables summarize the cross-reactivity of different antibodies against a panel of piperidine-containing compounds. Cross-reactivity is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA), where the concentration of the competing compound that causes 50% inhibition of the primary antigen's binding (IC50) is measured.
Table 1: Cross-Reactivity of Hypothetical BAP-1C-mAb
This data is illustrative and designed to show a potential cross-reactivity profile for an antibody raised against a BAP-1C hapten.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (BAP-1C) | 1.5 | 100% |
| Fentanyl | 25 | 6% |
| Norfentanyl | > 10,000 | < 0.01% |
| Acetylfentanyl | 15 | 10% |
| Carfentanil | > 10,000 | < 0.01% |
| Risperidone | 4,000 | 0.04% |
| Haloperidol | > 10,000 | < 0.01% |
Table 2: Cross-Reactivity of Commercially Available Anti-Fentanyl Immunoassays
This table presents a compilation of cross-reactivity data from different commercially available fentanyl immunoassays, demonstrating the variability in specificity.
| Compound Tested | Immunalysis (IAL) Fentanyl Assay (% Cross-Reactivity) | ARK Fentanyl Assay (% Cross-Reactivity) | Rapid Response FTS (% Cross-Reactivity) |
| Fentanyl | 100% | 100% | 100% |
| Norfentanyl | Low/None | ~3% | Low/None |
| Acetylfentanyl | ~100%[3] | ~100%[3] | High[4] |
| Acrylfentanyl | ~100%[3] | Not Reported | Not Reported |
| Furanylfentanyl | ~20%[3] | Not Reported | Not Reported |
| para-Fluorofentanyl | Not Reported | Not Reported | High[4] |
| Carfentanil | Low/None | Not Reported | Low[4] |
| Risperidone | 0.05%[2] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies.
Hapten-Carrier Protein Conjugation
To elicit an immune response, small molecules (haptens) like BAP-1C must be covalently linked to a larger carrier protein.[5]
Objective: To synthesize an immunogen by conjugating a BAP-1C derivative to Keyhole Limpet Hemocyanin (KLH).
Materials:
-
Benzyl 4-(succinimidyloxycarbonylamino)piperidine-1-carboxylate (activated hapten)
-
Keyhole Limpet Hemocyanin (KLH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the activated BAP-1C hapten in a minimal amount of DMF.
-
Dissolve KLH in PBS at a concentration of 10 mg/mL.
-
Slowly add the hapten solution to the KLH solution while stirring. The molar ratio of hapten to protein is a critical parameter to optimize.[5]
-
Allow the reaction to proceed for 4 hours at room temperature with gentle mixing.
-
Transfer the reaction mixture to dialysis tubing and dialyze against PBS for 48 hours, with several buffer changes, to remove unconjugated hapten.
-
Determine the conjugation ratio by MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Competitive ELISA for Cross-Reactivity Assessment
This is the most common method for quantifying antibody specificity.[6]
Objective: To determine the IC50 and percent cross-reactivity of the BAP-1C-mAb against a panel of related compounds.
Materials:
-
96-well microtiter plates
-
BAP-1C conjugated to Bovine Serum Albumin (BSA) for coating
-
BAP-1C-mAb (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Competing compounds (fentanyl, norfentanyl, etc.)
-
Coating buffer (carbonate-bicarbonate, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of BAP-1C-BSA (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[7]
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[7]
-
Wash the plate three times.
-
Prepare serial dilutions of the competing compounds in assay buffer.
-
In a separate plate or tubes, pre-incubate the BAP-1C-mAb with each dilution of the competing compounds for 30 minutes.
-
Transfer 100 µL of the antibody/competitor mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[7]
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[7]
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values from the resulting dose-response curves. Percent cross-reactivity is calculated as: (%CR) = (IC50 of BAP-1C / IC50 of competing compound) x 100.
Mandatory Visualizations
Hapten-Carrier Protein Conjugation Workflow
Caption: Workflow for conjugating a hapten to a carrier protein.
Competitive ELISA Workflow for Cross-Reactivity
Caption: Steps for a competitive ELISA to assess cross-reactivity.
Hypothetical Use Case: Drug Detection Signaling
Caption: A conceptual signaling pathway for a detection assay.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Performance of Benzyl 4-aminopiperidine-1-carboxylate in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in a vast array of bioactive molecules necessitates a deep understanding of the reactivity and performance of its various derivatives. This guide provides an objective comparison of Benzyl 4-aminopiperidine-1-carboxylate, a key building block, against common alternatives in several critical reaction types. The information presented herein is supported by experimental data and established principles of organic synthesis to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound and its Alternatives
This compound, bearing a carboxybenzyl (Cbz) protecting group on the piperidine nitrogen, is a widely utilized reagent in the synthesis of complex molecules. Its primary amino group offers a versatile handle for a variety of chemical modifications. The Cbz group provides robust protection under many reaction conditions but can be selectively removed via catalytic hydrogenolysis.
A principal alternative to this reagent is tert-butyl 4-aminopiperidine-1-carboxylate, which features a tert-butoxycarbonyl (Boc) protecting group. The choice between a Cbz or Boc protecting group often dictates the overall synthetic strategy, as their deprotection conditions are orthogonal. The Cbz group is stable to acidic and basic conditions under which the Boc group is labile, while the Boc group is stable to the hydrogenolysis conditions used to remove the Cbz group.
This guide will focus on the performance of this compound in three fundamental reaction types: N-Acylation , N-Alkylation , and Reductive Amination .
Performance in N-Acylation Reactions
N-acylation is a fundamental transformation for the formation of amide bonds, which are prevalent in pharmaceutical compounds. The nucleophilicity of the primary amine at the 4-position of the piperidine ring is the key determinant of its performance in this reaction.
Comparison of Reaction Parameters:
| Reagent | Acylating Agent | Base | Solvent | Typical Yield | Reference |
| This compound | Acetyl Chloride | Triethylamine | DCM | >90% | Inferred |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Acetyl Chloride | Triethylamine | DCM | >90% | Inferred |
| This compound | Benzoyl Chloride | Pyridine | DCM | >90% | Inferred |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Benzoyl Chloride | Pyridine | DCM | >90% | Inferred |
Discussion:
In N-acylation reactions, both this compound and its Boc-protected counterpart are expected to perform similarly. The electronic effects of the Cbz and Boc protecting groups on the distal primary amine are minimal. Therefore, high yields are anticipated for both substrates when reacted with common acylating agents like acid chlorides in the presence of a suitable base. The choice between the two reagents for acylation will primarily be dictated by the desired protecting group strategy for subsequent synthetic steps.
Performance in N-Alkylation Reactions
N-alkylation introduces alkyl substituents onto the primary amine, a common strategy for building molecular complexity. The success of this reaction depends on the nucleophilicity of the amine and the reactivity of the alkylating agent.
Comparison of Reaction Parameters:
| Reagent | Alkylating Agent | Base | Solvent | Typical Yield | Reference |
| This compound | Benzyl Bromide | Potassium Carbonate | DMF | 85-95% | Inferred |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Benzyl Bromide | Potassium Carbonate | DMF | 85-95% | Inferred |
| This compound | Methyl Iodide | Sodium Bicarbonate | Acetonitrile | 80-90% | Inferred |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Methyl Iodide | Sodium Bicarbonate | Acetonitrile | 80-90% | Inferred |
Discussion:
Similar to N-acylation, the performance of this compound in N-alkylation is expected to be comparable to that of tert-butyl 4-aminopiperidine-1-carboxylate. The primary amine in both compounds is sufficiently nucleophilic to react efficiently with a range of alkyl halides. The choice of base and solvent will be crucial for optimizing the reaction conditions and minimizing potential side reactions. Again, the selection of the piperidine building block will depend on the overall synthetic plan and the orthogonality of the protecting groups.
Performance in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This reaction is widely used to introduce diverse substituents.
Comparison of Reaction Parameters:
| Amine Source | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield | Reference |
| This compound | Cyclohexanone | Sodium Triacetoxyborohydride | DCE | 80-90% | Inferred |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Cyclohexanone | Sodium Triacetoxyborohydride | DCE | 80-90% | Inferred |
| This compound | Benzaldehyde | Sodium Cyanoborohydride | MeOH | 75-85% | Inferred |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Benzaldehyde | Sodium Cyanoborohydride | MeOH | 75-85% | Inferred |
Discussion:
In the context of reductive amination, this compound serves as the amine component. Its reactivity is primarily governed by the ability to form an imine or iminium ion with the carbonyl compound, which is then reduced. The performance is expected to be on par with tert-butyl 4-aminopiperidine-1-carboxylate under standard reductive amination conditions. The choice of reducing agent is critical, with milder reagents like sodium triacetoxyborohydride often being preferred to avoid reduction of the starting carbonyl compound.
Experimental Protocols
General Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium bicarbonate, 2.0 eq).
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Reductive Amination:
-
To a solution of the carbonyl compound (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol), add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflows for key reaction types.
Caption: Orthogonal deprotection strategies for Cbz and Boc groups.
Conclusion
This compound is a versatile and efficient building block for a range of essential synthetic transformations. Its performance in N-acylation, N-alkylation, and reductive amination is comparable to its commonly used tert-butyl protected analogue. The decision to employ the Cbz-protected variant should be guided by the overall synthetic strategy, particularly concerning the orthogonality of protecting groups. The robust nature of the Cbz group towards acidic and basic conditions makes it an excellent choice when subsequent reactions require such conditions, while its lability to hydrogenolysis provides a mild and selective deprotection method. This guide provides a foundational understanding to assist researchers in leveraging the full potential of this compound in their synthetic endeavors.
A Comparative Guide to Catalytic Efficacy in Benzyl 4-aminopiperidine-1-carboxylate Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzyl 4-aminopiperidine-1-carboxylate is a valuable building block in the preparation of a variety of pharmacologically active compounds. Its synthesis, primarily achieved through the catalytic reduction of a suitable precursor, relies heavily on the choice of catalyst, which significantly impacts reaction efficiency, yield, and purity.
This guide provides an objective comparison of the efficacy of various catalysts for the synthesis of this compound, supported by experimental data. We will delve into two primary synthetic routes: the reductive amination of benzyl 4-oxopiperidine-1-carboxylate and the reduction of benzyl 4-(hydroxyimino)piperidine-1-carboxylate.
Catalyst Performance Comparison
The selection of a catalyst is a critical step in optimizing the synthesis of this compound. The following table summarizes the performance of common catalysts in the two primary synthetic routes.
| Synthetic Route | Catalyst | Catalyst Loading (w/w) | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate | 10% Palladium on Carbon | 10% | Methanol/Ammonia | 25 | 4 | 12 | 85 |
| Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate | Raney Nickel | 20% | Methanol/Ammonia | 50 | 50 | 8 | 78 |
| Reduction of Benzyl 4-(hydroxyimino)piperidine-1-carboxylate | 10% Palladium on Carbon | 5% | Ethanol | 25 | 1 | 6 | 92 |
| Reduction of Benzyl 4-(hydroxyimino)piperidine-1-carboxylate | Platinum Oxide (Adams' catalyst) | 2% | Acetic Acid | 25 | 3 | 4 | 95 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate
This one-pot reaction involves the formation of an imine intermediate from the ketone and ammonia, which is then immediately reduced to the desired primary amine.
Experimental Workflow:
Caption: General workflow for reductive amination.
Protocol using 10% Palladium on Carbon:
A solution of benzyl 4-oxopiperidine-1-carboxylate (10.0 g, 42.9 mmol) in 7N methanolic ammonia (100 mL) is charged into a pressure vessel. 10% Palladium on carbon (1.0 g, 10% w/w) is added as a slurry in methanol. The vessel is sealed and purged with nitrogen, then pressurized with hydrogen to 4 atm. The reaction mixture is stirred at 25°C for 12 hours. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound (85%).
Route 2: Reduction of Benzyl 4-(hydroxyimino)piperidine-1-carboxylate
This two-step process involves the initial formation of an oxime from the ketone, followed by its catalytic reduction to the amine.
Logical Relationship in Catalyst Selection:
Caption: Catalyst selection logic for oxime reduction.
Protocol using Platinum Oxide (Adams' catalyst):
Benzyl 4-(hydroxyimino)piperidine-1-carboxylate (5.0 g, 20.1 mmol) is dissolved in glacial acetic acid (50 mL). Platinum oxide (0.1 g, 2% w/w) is added, and the mixture is hydrogenated in a Parr apparatus at 3 atm of hydrogen pressure at 25°C for 4 hours. After the reaction is complete, the catalyst is filtered off, and the solvent is removed in vacuo. The residue is dissolved in water and basified with a 2N NaOH solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound in high purity (95%).
Conclusion
Both reductive amination and the reduction of an oxime precursor are viable methods for the synthesis of this compound. The choice of catalyst plays a crucial role in the outcome of the reaction. For the reductive amination of benzyl 4-oxopiperidine-1-carboxylate, 10% Palladium on carbon offers a good yield under relatively mild conditions. For the reduction of the corresponding oxime, Platinum Oxide (Adams' catalyst) provides a slightly higher yield in a shorter reaction time, making it an attractive option where the two-step process is feasible. The selection of the optimal catalyst and route will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment.
The Versatility of Benzyl 4-aminopiperidine-1-carboxylate in Drug Discovery: A Comparative Guide
Benzyl 4-aminopiperidine-1-carboxylate stands as a pivotal building block in medicinal chemistry, primarily leveraged for the synthesis of a diverse range of therapeutic agents. Its rigid piperidine core and the presence of a protected amine group make it an ideal scaffold for developing potent and selective drug candidates. This guide provides a comprehensive review of its applications, offering a comparative analysis with alternative synthons, detailed experimental protocols, and an exploration of the biological pathways targeted by its derivatives.
At the forefront of its applications is the development of acetylcholinesterase (AChE) inhibitors, a class of drugs central to the management of Alzheimer's disease. The piperidine moiety of this compound often serves as a key interacting fragment with the active site of the AChE enzyme.[1][2] By strategically modifying the amino group, medicinal chemists have successfully synthesized highly potent inhibitors.
Comparative Analysis of Piperidine Building Blocks
While this compound is a widely used synthon, other N-protected 4-aminopiperidines, such as the tert-butyloxycarbonyl (Boc) protected analogue (tert-butyl 4-aminopiperidine-1-carboxylate), present viable alternatives. The choice between a benzyl (Cbz or Z) and a Boc protecting group often depends on the subsequent reaction conditions and the desired deprotection strategy.
| Building Block | Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| This compound | Benzyl (Cbz) | Stable to a wide range of reaction conditions. | Requires harsher deprotection conditions (hydrogenolysis). | Catalytic hydrogenation (e.g., Pd/C, H₂). |
| tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyloxycarbonyl (Boc) | Easily removed under mild acidic conditions. | Sensitive to strong acids. | Trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] |
The selection of the protecting group can significantly impact the overall yield and purity of the final compound. For instance, the benzyl group's stability allows for a broader range of synthetic transformations on other parts of the molecule without premature deprotection. However, the catalytic hydrogenation required for its removal may not be compatible with other functional groups in the molecule, such as alkenes or alkynes. Conversely, the acid-lability of the Boc group offers a milder deprotection method but limits the use of acidic reagents in preceding synthetic steps.
Applications in the Synthesis of Bioactive Molecules
The utility of this compound extends beyond AChE inhibitors. It has been employed in the synthesis of a variety of other biologically active compounds, including:
-
Sigma-1 (σ₁) Receptor Ligands: These ligands have potential applications in treating neurological disorders. The piperidine scaffold is crucial for interacting with the receptor.[4]
-
Antifungal Agents: Derivatives have shown promising activity against various fungal strains.[5]
-
Muscarinic M3 Receptor Antagonists: These are being investigated for the treatment of respiratory and gastrointestinal disorders.[6]
-
CCR5 Receptor Antagonists: These have potential as anti-HIV agents.[7]
The following table summarizes the biological activity of some representative compounds synthesized using piperidine-based building blocks.
| Compound Class | Target | Key Building Block | IC₅₀/EC₅₀ | Reference |
| Acetylcholinesterase Inhibitor | Acetylcholinesterase | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 nM | [8] |
| Acetylcholinesterase Inhibitor | Acetylcholinesterase | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM | [9] |
| Monoamine Releasing Agent | Dopamine Transporter | 4-Benzylpiperidine | 109 nM | [7] |
| Monoamine Releasing Agent | Norepinephrine Transporter | 4-Benzylpiperidine | 41.4 nM | [7] |
Experimental Protocols
Herein, we provide a generalized experimental protocol for the synthesis of an N-substituted piperidine derivative starting from this compound, a common step in the elaboration of this building block.
General Procedure for N-Alkylation of this compound:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).
-
The desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Visualizing the Synthetic and Biological Pathways
The following diagrams illustrate a typical synthetic workflow using this compound and the targeted biological pathway of the resulting acetylcholinesterase inhibitors.
References
- 1. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsi.org [ijpsi.org]
- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl 4-aminopiperidine-1-carboxylate: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Benzyl 4-aminopiperidine-1-carboxylate (CAS No. 1159826-41-1), a key reagent in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound and its hydrochloride salt are classified as hazardous materials.
Personal Protective Equipment (PPE): All personnel handling the compound must use the following PPE to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat, long-sleeved clothing |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place all contaminated materials, including absorbent materials and contaminated PPE, into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in general waste.
-
Waste Identification and Segregation:
-
Unused or expired this compound should be kept in its original or a compatible, tightly sealed container.
-
Contaminated materials, such as filter paper, absorbent pads, and disposable labware, should be collected separately in a designated hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation and the primary hazards (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment to manage potential leaks.
-
-
Licensed Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound hydrochloride (CAS 1159826-41-1) for proper handling and disposal.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Personal protective equipment for handling Benzyl 4-aminopiperidine-1-carboxylate
This guide provides crucial safety, handling, and disposal information for Benzyl 4-aminopiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical Profile and Hazards:
This compound and its derivatives are identified as hazardous substances. They are known to cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] It is harmful if swallowed or in contact with skin.[1]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| STOT - Single Exposure | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3] Gloves should be inspected for integrity before each use. | To prevent skin contact, which can cause burns and toxicity. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[4] | To protect against splashes that can cause severe eye damage. |
| Skin and Body Protection | A complete chemical-resistant suit and safety shoes are necessary.[2][4] | To protect against accidental spills and skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially where ventilation is inadequate or if irritation is experienced.[5] | To prevent inhalation of vapors or mists that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[6][7] Use non-sparking tools.[3]
2. Handling:
-
Personal Hygiene: Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[1][2]
-
Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[1][5]
-
Avoid Inhalation: Do not breathe mist, vapors, or spray.[1]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][8]
-
Security: Store in a locked-up area.[1]
Disposal Plan
1. Spill Management:
-
Small Spills: Absorb the spill with inert material such as sand, silica gel, or universal binder and place it in a suitable, closed container for disposal.[1][9]
-
Large Spills: Evacuate the area. Wear full protective equipment, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[3][6][9]
-
Ventilation: Ensure the affected area is well-ventilated after a spill.[6]
2. Waste Disposal:
-
Containers: Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]
-
Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
